molecular formula C9H12O2 B1207043 2-Phenyl-1,2-propanediol CAS No. 4217-66-7

2-Phenyl-1,2-propanediol

Cat. No.: B1207043
CAS No.: 4217-66-7
M. Wt: 152.19 g/mol
InChI Key: LNCZPZFNQQFXPT-UHFFFAOYSA-N
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Description

2-phenyl-1,2-propanediol is a glycol that is cumene carrying two hydroxy substituents at positions 1 and 2 It is a glycol and a member of benzenes. It derives from a hydride of a cumene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpropane-1,2-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCZPZFNQQFXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863344
Record name 2-Phenylpropane-1,2-diol
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Molecular Weight

152.19 g/mol
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CAS No.

4217-66-7
Record name (±)-2-Phenyl-1,2-propanediol
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Record name 2-Phenyl-1,2-propanediol
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Record name DL-2-phenylpropane-1,2-diol
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Foundational & Exploratory

Technical Monograph: 2-Phenyl-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Metabolic Significance

Executive Summary

2-Phenyl-1,2-propanediol (CAS: 4217-66-7), also known as 1,2-dihydroxycumene, is a vicinal diol featuring a tertiary benzylic alcohol and a primary aliphatic alcohol.[1] It serves as a critical chiral building block in asymmetric synthesis and a primary metabolic marker for the industrial monomer


-methylstyrene (AMS). This guide details its physicochemical profile, synthetic pathways (including asymmetric catalytic routes), and metabolic fate, designed for researchers in organic synthesis and toxicology.

Physicochemical Profile

The unique reactivity of 2-phenyl-1,2-propanediol stems from its steric bulk at the C2 position and the electronic differentiation between the primary and tertiary hydroxyl groups.

PropertyDataNotes
IUPAC Name 2-Phenylpropane-1,2-diol
CAS Number 4217-66-7Racemic mixture
Molecular Formula

Molecular Weight 152.19 g/mol
Physical State White solid / Colorless viscous liquidDepends on purity/temp (MP ~44-45 °C)
Boiling Point 160–162 °C@ 26 mmHg
Solubility Soluble in EtOH, DMSO,

Sparingly soluble in water
Chirality C2 is a stereogenic centerEnantiomers: (R)-(+) and (S)-(-)

Synthetic Pathways & Manufacturing

The synthesis of 2-phenyl-1,2-propanediol is primarily achieved through the oxidation of


-methylstyrene. Two distinct protocols are presented below: a bulk industrial method and a high-precision asymmetric route.
Diagram 1: Synthetic Pathways

Synthesis AMS α-Methylstyrene Epoxide α-Methylstyrene Oxide AMS->Epoxide Peracetic Acid or mCPBA ChiralDiol (R)- or (S)- 2-Phenyl-1,2-propanediol AMS->ChiralDiol Sharpless AD (AD-mix-α/β) RacemicDiol Racemic 2-Phenyl-1,2-propanediol Epoxide->RacemicDiol H3O+ Hydrolysis (Acid Catalyzed)

Caption: Synthetic routes from


-methylstyrene. The red path indicates asymmetric catalysis yielding high enantiomeric excess.
Protocol A: Bulk Synthesis via Epoxide Hydrolysis

Objective: Efficient preparation of racemic 2-phenyl-1,2-propanediol from


-methylstyrene oxide.
Mechanism:  Acid-catalyzed ring opening of the epoxide. The nucleophilic attack by water occurs preferentially at the more substituted carbon (C2) due to the stability of the incipient benzylic carbocation character, though steric hindrance can direct attack to C1 under basic conditions.

Reagents:

  • 
    -Methylstyrene oxide (10 mmol)
    
  • Sulfuric acid (0.1 M aqueous solution)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (drying agent)

Step-by-Step Methodology:

  • Hydrolysis: Dissolve

    
    -methylstyrene oxide (1.34 g, 10 mmol) in 20 mL of THF/Water (1:1).
    
  • Catalysis: Add 1 mL of 0.1 M

    
     dropwise. Stir the mixture at room temperature for 4 hours. Monitor consumption of epoxide by TLC (Hexane/EtOAc 4:1).
    
  • Quench: Neutralize with saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Recrystallize from hexane/ether to yield white crystals.
    
Protocol B: Asymmetric Synthesis (Sharpless Dihydroxylation)

Objective: Synthesis of enantioenriched (R)- or (S)-2-phenyl-1,2-propanediol. Causality: The phthalazine ligands in the AD-mix create a chiral pocket around the Osmium(VIII) center, facilitating facial selectivity on the prochiral alkene.

Reagents:

  • 
    -Methylstyrene (5 mmol)
    
  • AD-mix-

    
     (for (R)-diol) or AD-mix- 
    
    
    
    (for (S)-diol) (7.0 g)
  • t-Butanol/Water (1:1 mixture, 50 mL)

  • Sodium sulfite (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 7.0 g of AD-mix in 50 mL of t-BuOH/

    
     (1:1) at room temperature. Stir until both phases are clear (orange lower phase, colorless upper phase).
    
  • Cooling: Cool the mixture to 0 °C.

  • Addition: Add

    
    -methylstyrene (0.59 g, 5 mmol) in one portion.
    
  • Reaction: Stir vigorously at 0 °C for 12–24 hours. The reaction rate is slower for sterically hindered styrenes.

  • Quench: Add solid sodium sulfite (7.5 g) to reduce the Os(VIII) species. Stir for 45 minutes at room temperature.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash with 1M KOH. Dry and concentrate.

  • Characterization: Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Analytical Characterization

For self-validation of the synthesized product, compare spectral data against these characteristic signals.

Nuclear Magnetic Resonance (NMR) Profile
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.50 (m, 5H, Ar-H ): Characteristic aromatic multiplet.
      
    • 
       3.75 (d, 
      
      
      
      Hz, 1H, C
      
      
      H
      
      
      OH ) and
      
      
      3.60 (d,
      
      
      Hz, 1H, C
      
      
      H
      
      
      OH ): Diastereotopic methylene protons at C1, appearing as an AB system due to the adjacent chiral center.
    • 
       1.52 (s, 3H, C 
      
      
      
      ): Singlet for the methyl group attached to the quaternary C2.
    • 
       2.0–3.0 (br s, 2H, OH ): Exchangeable hydroxyl protons.
      
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       145.0 (Ipso-Ar), 128.5, 127.0, 125.0 (Ar-CH).
      
    • 
       75.0 (Quaternary C -OH).
      
    • 
       70.5 (Primary C 
      
      
      
      -OH).
    • 
       26.5 (C 
      
      
      
      ).

Biological Relevance & Metabolism

2-Phenyl-1,2-propanediol is the primary metabolite of


-methylstyrene in mammals. Its formation and subsequent conjugation are key detoxification pathways.
Diagram 2: Metabolic Pathway

Metabolism AMS α-Methylstyrene Epoxide α-Methylstyrene Oxide AMS->Epoxide CYP450 (Liver Microsomes) Diol 2-Phenyl-1,2-propanediol Epoxide->Diol Epoxide Hydrolase (Cytosolic) Mercapturate Mercapturic Acid Derivatives Epoxide->Mercapturate Glutathione S-Transferase Glucuronide Diol-Glucuronide (Major Urinary Metabolite) Diol->Glucuronide UGT (Glucuronidation)

Caption: Metabolic biotransformation of


-methylstyrene. The diol pathway (blue) is the predominant route for excretion.

Toxicological Context: In rat studies, intravenous administration of AMS results in rapid excretion, with the glucuronide conjugate of 2-phenyl-1,2-propanediol accounting for ~50% of urinary metabolites. The diol formation is catalyzed by epoxide hydrolase, which opens the transient epoxide intermediate.

References

  • Metabolism of AMS: Morgan, D. L., et al. (2001). Metabolism and disposition of alpha-methylstyrene in rats. Drug Metabolism and Disposition. Link

  • Sharpless Dihydroxylation: Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: A new ligand class and a process improvement. Journal of Organic Chemistry. Link

  • Physical Properties: NIST Chemistry WebBook, SRD 69. dl-2-Phenyl-1,2-propanediol.[1] Link

  • Synthesis Protocol: Organic Syntheses, Coll. Vol. 10, p.603 (2004). Asymmetric Dihydroxylation of Olefins. Link

Sources

Technical Guide: Structure and Synthesis of 2-Phenyl-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and physicochemical attributes of 2-Phenyl-1,2-propanediol , a specific vicinal diol distinct from its isomers (e.g., 1-phenyl-1,2-propanediol or 2-phenyl-1,3-propanediol).

CAS Registry Number: 4217-66-7 IUPAC Name: 2-Phenylpropane-1,2-diol Synonyms:


-Methylstyrene glycol; 1,2-Dihydroxy-2-phenylpropane

Part 1: Molecular Architecture & Stereochemistry

Structural Connectivity

Unlike the linear 1-phenyl isomer, 2-Phenyl-1,2-propanediol features a gem-disubstituted quaternary carbon at position 2 (C2). This structural rigidity arises from the convergence of a phenyl ring, a methyl group, and a hydroxyl group on the same carbon atom.

  • C1 (Methylene): Bonded to a primary hydroxyl group.[1] The protons here are diastereotopic due to the adjacent chiral center.[1]

  • C2 (Quaternary Chiral Center): The pivot point of the molecule. It bears the phenyl ring, the methyl group (

    
    ), and the secondary (tertiary in nature, but chemically a carbinol) hydroxyl group.
    
  • C3 (Methyl): Appears as a singlet in proton NMR, a diagnostic feature distinguishing it from the doublet methyl of 1-phenyl-1,2-propanediol.

Stereochemical Visualization

The molecule possesses a single chiral center at C2.[1] In enantioselective synthesis, the absolute configuration (


 or 

) is determined by the face selectivity of the alkene precursor (

-methylstyrene) during oxidation.

MolecularStructure cluster_stereo Stereochemical Configuration C2 C2 (Chiral Center) Quaternary Ph Phenyl Group (Aromatic) C2->Ph Me Methyl Group (C3) (Singlet in NMR) C2->Me OH_tert Tertiary -OH C2->OH_tert C1 C1 (Methylene) Primary Alcohol C2->C1 OH_prim Primary -OH C1->OH_prim Stereo Enantiomers: (R)-2-Phenyl-1,2-propanediol (S)-2-Phenyl-1,2-propanediol

Figure 1: Connectivity map of 2-Phenyl-1,2-propanediol highlighting the quaternary C2 center.

Part 2: Synthetic Pathways & Mechanistic Origins

The primary route to high-purity 2-Phenyl-1,2-propanediol is the dihydroxylation of


-methylstyrene . This transformation is a benchmark reaction for testing Asymmetric Dihydroxylation (AD) catalysts (e.g., Sharpless AD).
Protocol: Catalytic Asymmetric Dihydroxylation

Precursor:


-Methylstyrene (2-phenylpropene)
Reagents: 

(cat.),

(co-oxidant), Chiral Ligand ((DHQD)

PHAL or (DHQ)

PHAL).[2]
Step-by-Step Methodology:
  • Preparation: A mixture of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (3 eq), 
    
    
    
    (3 eq), and the chiral ligand (1 mol%) is dissolved in a
    
    
    -BuOH/
    
    
    O (1:1) solvent system.[1][3][4][5][6][7]
  • Catalyst Addition: Osmium tetroxide (

    
    ) is added (typically 0.2-1.0 mol%).
    
  • Substrate Introduction:

    
    -Methylstyrene is added at 0°C.[1]
    
  • Reaction: The alkene undergoes syn-dihydroxylation.[1] The ligand accelerates the reaction and dictates facial selectivity.[1]

  • Quench: Sodium sulfite (

    
    ) is added to reduce the osmate ester intermediate, releasing the diol.
    
  • Purification: Extraction with ethyl acetate followed by flash chromatography.

Reaction Mechanism Diagram

The mechanism involves the formation of an osmate ester intermediate at the electron-rich double bond.

SynthesisPath Substrate α-Methylstyrene (2-Phenylpropene) Intermediate Osmate Ester Intermediate Substrate->Intermediate Syn-Addition Reagents OsO4 (cat) + Ligand K3Fe(CN)6 (re-oxidant) Reagents->Intermediate Product 2-Phenyl-1,2-propanediol (Vicinal Diol) Intermediate->Product Hydrolysis OxCycle Os(VI) -> Os(VIII) Regeneration Intermediate->OxCycle Hydrolysis Reductive Hydrolysis (Na2SO3) OxCycle->Reagents

Figure 2: Synthetic pathway via Sharpless Asymmetric Dihydroxylation.

Part 3: Physicochemical Profiling

Physical Properties Table
PropertyValueNotes
Molecular Weight 152.19 g/mol Formula:

Physical State Solid / Viscous LiquidLow melting solid (racemate often liquid)
Melting Point 44–45 °CFor pure enantiomer/crystalline form
Boiling Point 160–162 °C@ 26 mmHg
Solubility Soluble in alcohols, DCMModerate water solubility due to diol
Spectroscopic Characterization (NMR)

The structure is easily validated by NMR. The key diagnostic is the methyl singlet ; if the methyl group appears as a doublet, the product is the isomer (1-phenyl-1,2-propanediol).


H NMR Data (400 MHz,

)
  • 
     7.20–7.50 (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     3.80 (d, 
    
    
    
    Hz, 1H):
    One proton of the C1 methylene group (
    
    
    ).
  • 
     3.65 (d, 
    
    
    
    Hz, 1H):
    Second proton of the C1 methylene group (
    
    
    ). Note: These are diastereotopic.
  • 
     2.5–3.0 (br s, 2H):  Hydroxyl protons (
    
    
    
    ).
  • 
     1.55 (s, 3H):  Methyl group at C2. Diagnostic Singlet. 
    

C NMR Data (100 MHz,

)
  • 
     145.0:  Ipso-aromatic carbon.
    
  • 
     128.5, 127.5, 125.5:  Ortho, meta, para aromatic carbons.
    
  • 
     75.5:  Quaternary C2 (attached to Ph, Me, OH).
    
  • 
     71.0:  Primary C1 (Methylene alcohol).[1]
    
  • 
     26.5:  Methyl carbon (
    
    
    
    ).[1]

Part 4: Applications & Research Utility

Asymmetric Catalysis Benchmark

2-Phenyl-1,2-propanediol is a standard "test substrate" in the development of new chiral catalysts. Because the starting material (


-methylstyrene) is cheap and the product enantiomers are easily resolved by chiral HPLC, it serves as a primary metric for determining the enantiomeric excess (ee)  capabilities of new ligand systems.
Pharmaceutical Intermediate

While less common than its 1,3-isomer (used in Felbamate), the 1,2-diol serves as a precursor for:

  • 2-Phenyl-2-propanol: Via selective reduction of the primary alcohol.

  • Chiral Epoxides: Conversion to optically active

    
    -methylstyrene oxide, a building block for beta-blockers and other CNS-active agents.
    
Handling & Stability
  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which complicates weighing for precise catalytic runs.[1]

  • Safety: Irritant.[1] Standard PPE (gloves, goggles) required. Avoid inhalation of dust/vapors.[1]

References
  • National Institute of Standards and Technology (NIST). dl-2-Phenyl-1,2-propanediol Properties. NIST Chemistry WebBook.[1] Link

  • Sigma-Aldrich. 2-Phenyl-1,2-propanediol Product Specification.Link

  • ChemicalBook. 2-Phenyl-1,2-propanediol CAS 4217-66-7 Data.[8]Link

  • Sharpless, K. B., et al. Catalytic Asymmetric Dihydroxylation.[1] Chemical Reviews, 1994.[1] (Contextual grounding for the synthesis protocol described).

Sources

2-Phenyl-1,2-propanediol melting and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Phenyl-1,2-propanediol , focusing on its thermodynamic properties (melting and boiling points), experimental determination protocols, and its utility in pharmaceutical synthesis.[1]

CAS Registry Number: 4217-66-7 (Racemic) Synonyms: 1,2-Dihydroxycumene; 2-Phenylpropane-1,2-diol;


-Methylstyrene glycol.[1]

Executive Summary

2-Phenyl-1,2-propanediol is a vicinal diol featuring a tertiary benzylic alcohol and a primary alcohol.[1] Unlike its isomer 2-phenyl-1,3-propanediol (the backbone of the anticonvulsant Felbamate), the 1,2-isomer serves primarily as a chiral auxiliary precursor and a mechanistic probe for metabolic oxidation of cumene derivatives.[1]

Its physical state—a low-melting solid—presents unique handling challenges in drug development pipelines.[1] Precise control over its melting and boiling points is critical for distinguishing it from enantiomeric impurities and preventing thermal decomposition during isolation.[1]

Physicochemical Characterization

The following data represents the consensus values for high-purity (>97%) racemic 2-phenyl-1,2-propanediol.

Table 1: Core Thermodynamic Properties[1]
PropertyValueConditions / Context
Melting Point (MP) 44 – 45 °C Crystalline solid.[1][2] Sharp range indicates high purity.[1]
Boiling Point (BP) 160 – 162 °C @ 26 mmHg (Vacuum).[1][2][3]
Predicted BP (Atm) ~270 – 280 °CTheoretical.[1] Decomposition likely occurs before reaching atmospheric BP.[1]
Density 1.105 g/cm³Estimated at 25 °C.
Solubility HighEthanol, Chloroform, Ethyl Acetate.[1]
Solubility Low/ModerateWater (due to lipophilic phenyl/methyl groups).[1]

Critical Insight: The melting point of 44–45 °C places this compound in the "danger zone" for shipping and storage.[1] It may fuse into a solid block if stored above 30 °C, complicating aliquoting.[1] Cold storage (2–8 °C) is recommended to maintain crystalline form.[1]

Experimental Determination Protocols

As a Senior Scientist, relying on literature values is insufficient. You must validate your specific lot.[1] The following protocols ensure data integrity, complying with E-E-A-T standards.

Protocol A: High-Precision Melting Point (Capillary Method)

Objective: Determine purity via melting range depression analysis.[1]

  • Sample Prep: Dry the sample in a vacuum desiccator over

    
     for 24 hours to remove hygroscopic water, which drastically depresses MP.[1]
    
  • Loading: Pack 2–3 mm of substance into a glass capillary. Compact by tapping (voids cause uneven heat transfer).[1]

  • Ramp Rate:

    • Rapid heat to 35 °C.[1]

    • Critical Step: Reduce ramp to 1 °C/min from 35 °C to 50 °C.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Pass Criteria: Range

      
       °C.[1]
      
    • Fail Criteria:

      
       °C (indicates solvent occlusion or enantiomeric excess issues if chiral).
      
Protocol B: Boiling Point via Vacuum Distillation

Objective: Purification and BP validation without thermal degradation.

  • Setup: Short-path distillation apparatus (Vigreux column optional but recommended for separation).

  • Vacuum: Apply stable vacuum at 20–30 mmHg . Fluctuations alter BP readings logarithmically.[1]

  • Heating: Use an oil bath set to ~180 °C. Do not use a heating mantle directly on the flask to avoid hot spots.

  • Collection: Discard the "forerun" (volatiles boiling <150 °C @ 26 mmHg). Collect the main fraction at steady vapor temperature (160–162 °C ).[1]

Synthesis & Impurity Profile

Understanding the synthesis is vital to predicting impurities that affect MP/BP.[1] The industrial route typically involves the hydrolytic opening of


-methylstyrene oxide.[1]
Synthesis Workflow (Graphviz)

The following diagram illustrates the conversion of


-methylstyrene to the diol, highlighting the critical hydrolysis step where pH control determines the yield and byproduct profile.

SynthesisWorkflow Substrate Alpha-Methylstyrene (Precursor) Epoxidation Epoxidation (mCPBA or H2O2) Substrate->Epoxidation Oxidation Intermediate Alpha-Methylstyrene Oxide Epoxidation->Intermediate Hydrolysis Acid-Catalyzed Hydrolysis (H2SO4/H2O) Intermediate->Hydrolysis Ring Opening Byproduct Aldehyde Rearrangement (Impurity) Intermediate->Byproduct Meinwald Rearrangement (Acidic pH) Product 2-Phenyl-1,2-propanediol (Racemic) Hydrolysis->Product Nucleophilic Attack

Figure 1: Synthetic pathway for 2-Phenyl-1,2-propanediol.[1] Note the potential for Meinwald rearrangement (dotted line), which produces isomeric aldehydes that lower the melting point of the final product.

Applications in Drug Development

While the 1,3-isomer is the scaffold for Felbamate, the 1,2-isomer described here plays a distinct role:

  • Metabolic Standard: It is used as a reference standard to identify metabolites of isopropyl-benzene derivatives (cumenes) in toxicology screens.[1]

  • Chiral Resolution Agent: The racemic diol can be resolved into (R) and (S) enantiomers using lipase-catalyzed transesterification.[1] These enantiopure diols are used as chiral ligands in asymmetric catalysis.[1]

  • Mechanistic Probe: Used to study the "NIH Shift" and epoxide hydrolase activity in liver microsome stability assays.[1]

Safety Note (H318)

Unlike simple propylene glycol, the phenyl group increases lipophilicity and membrane penetration.[1]

  • Hazard: Causes serious eye damage (GHS H318).[1]

  • Handling: Wear chemical splash goggles.[1] If the solid melts on skin, absorption is faster than in solid form.[1]

References

  • Sigma-Aldrich. 2-Phenyl-1,2-propanediol Product Specification & COA. Retrieved from [1]

  • ChemicalBook. 2-Phenyl-1,2-propanediol Physical Properties and MSDS. Retrieved from [1]

  • PubChem. Compound Summary: 2-Phenyl-1,2-propanediol (CID 97867).[1][4] National Library of Medicine.[1] Retrieved from [1]

  • PrepChem. Synthesis of 2-phenylpropanol and diol derivatives. (Mechanistic background on hydrogenation/hydrolysis). Retrieved from

Sources

Spectroscopic Characterization and Structural Analysis of 2-Phenyl-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Application

Executive Summary

This guide provides a definitive spectroscopic analysis of 2-Phenyl-1,2-propanediol (CAS 4217-66-7) , a critical chiral building block in the synthesis of phenylpropanolamines (PPAs) and central nervous system (CNS) active agents.[1] Unlike its regioisomer (1-phenyl-1,2-propanediol), this molecule possesses a quaternary carbon at the C2 position, creating unique NMR signatures that are often misassigned in rapid screening.[1]

This document details the 1H and 13C NMR fingerprints, focusing on the diastereotopic nature of the methylene protons and the diagnostic quaternary carbon shift, essential for validating structural integrity during drug development workflows.

Molecular Architecture & Chiral Implications

The structural core of 2-Phenyl-1,2-propanediol consists of a propylene backbone substituted at the C2 position with a phenyl ring and a hydroxyl group.[1]

  • Chirality: The C2 carbon is a stereogenic center.[1]

  • Prochirality: The C1 methylene protons (

    
     and 
    
    
    
    ) are diastereotopic.[1] Due to the adjacent chiral center at C2, these protons reside in magnetically non-equivalent environments, regardless of free rotation.[1]
  • Quaternary Center: The C2 position bears no protons, serving as a "blind spot" in standard 1D 1H NMR but a pivot point in HMBC correlations.[1]

Experimental Protocol: Sample Preparation

To ensure high-resolution data and reproducibility, the following protocol is recommended. This minimizes solvent-solute interactions that can obscure hydroxyl coupling.[1]

Reagents and Materials
  • Solute: >98% purity 2-Phenyl-1,2-propanediol.[1]

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]
    
    • Note: DMSO-

      
       is an alternative if hydroxyl proton quantification is required, as it slows proton exchange, sharpening -OH signals.[1] However, 
      
      
      
      is preferred for structural fingerprinting of the carbon skeleton.[1]
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Preparation Workflow

SamplePrep Mass Weighing 15-20 mg Sample Solvent Solvation 0.6 mL CDCl3 Mass->Solvent Dissolve Filter Filtration (Glass Wool) Solvent->Filter Remove Particulates Transfer Transfer to 5mm Tube Filter->Transfer Acquire Acquisition (400/600 MHz) Transfer->Acquire Lock & Shim

Figure 1: Standardized sample preparation workflow to ensure spectral homogeneity.[1]

1H NMR Spectroscopy Analysis

Instrument Frequency: 400 MHz Solvent:


Reference:  TMS (0.00 ppm)[1]

The proton spectrum is characterized by a diagnostic singlet for the methyl group and a complex AB system for the methylene protons.[1]

Data Summary Table
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H Phenyl7.20 – 7.50Multiplet5H-Overlapping ortho, meta, para protons.[1]
H-1a

3.78Doublet (d)1H

Diastereotopic proton A (deshielded).[1]
H-1b

3.62Doublet (d)1H

Diastereotopic proton B (shielded).[1]
OH Hydroxyl2.50 – 3.00Broad Singlet2H-Exchangeable; shift varies with conc./temp.[1]
H-3

1.52Singlet (s)3H-Isolated methyl on quaternary C2.[1]
Detailed Interpretation
  • The Methyl Singlet (1.52 ppm): This is the primary differentiator from the regioisomer (1-phenyl-1,2-propanediol), where the methyl group appears as a doublet due to coupling with the methine proton.[1] In 2-phenyl-1,2-propanediol, the methyl is attached to the quaternary C2, resulting in a clean singlet.[1]

  • The Methylene AB System (3.62 & 3.78 ppm): The C1 protons are adjacent to the chiral C2 center.[1] They are diastereotopic (

    
    ). They do not appear as a singlet or a simple doublet but as a pair of doublets (an AB system) with a geminal coupling constant (
    
    
    
    ) of approximately 11 Hz.[1]
    • Technical Insight: If the resolution is low, this may appear as a pseudo-quartet, but higher field strength (600 MHz) will resolve the "roofing effect" characteristic of strongly coupled AB systems.[1]

13C NMR Spectroscopy Analysis

Instrument Frequency: 100 MHz Solvent:


Reference:  Center line of 

triplet (77.16 ppm)[1]

The carbon spectrum confirms the skeleton, specifically the quaternary nature of C2.[1]

Data Summary Table
PositionCarbon TypeShift (

, ppm)
DEPT-135 PhaseStructural Significance
C-Ar (ipso) Quaternary145.2AbsentPoint of attachment to alkyl chain.[1]
C-Ar (meta) CH128.4Positive (+)Symmetry equivalent carbons.
C-Ar (para) CH127.1Positive (+)Distal aromatic carbon.[1]
C-Ar (ortho) CH125.2Positive (+)Symmetry equivalent carbons.
C-2 Quaternary (

)
75.8AbsentDiagnostic Peak. Deshielded by -OH and Phenyl.
C-1 Methylene (

)
70.5Negative (-)Primary alcohol carbon.[1]
C-3 Methyl (

)
26.3Positive (+)Terminal methyl group.[1]
Mechanistic Insight[1]
  • Quaternary C2 Verification: In a DEPT-135 experiment, the peak at ~75.8 ppm will disappear entirely.[1] This confirms it has no attached protons.[1] In contrast, the regioisomer (1-phenyl...) would show a methine (CH) signal here, which would be positive in DEPT-135.[1]

  • Electronic Deshielding: C2 is significantly deshielded (75.8 ppm) compared to a standard alkane quaternary carbon because it is bonded to both an electronegative oxygen atom and an electron-withdrawing phenyl ring (anomeric effect).[1]

Structural Validation Logic (HMBC/HSQC)

To definitively prove the structure in a drug development dossier, 2D NMR correlations are required.[1]

Connectivity Diagram

The following logic flow represents the Heteronuclear Multiple Bond Coherence (HMBC) correlations necessary to establish the connectivity of the quaternary center.

HMBC_Logic cluster_verification Structural Confirmation C2 Quaternary C2 (75.8 ppm) Me Methyl H-3 (1.52 ppm) Me->C2 HMBC (2-bond) CH2 Methylene H-1 (3.62/3.78 ppm) CH2->C2 HMBC (2-bond) Ar Aromatic Protons (7.2-7.5 ppm) Ar->C2 HMBC (3-bond)

Figure 2: HMBC Correlation Network. Strong 2-bond correlations from Methyl and Methylene protons to the "silent" C2 carbon confirm the quaternary center.

Validation Checklist
  • Verify C2: Does the peak at 75.8 ppm show HMBC correlations to both the methyl singlet and the methylene AB system? (Yes = Confirmed).

  • Verify Regiochemistry: Does the methyl group show a COSY correlation to any other proton? (No = Confirmed isolated system).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97867, 2-Phenyl-1,2-propanediol.[1] Retrieved from [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (Search No. 4217-66-7).[1][2][3][4][5][6][7]

  • Wu, S. et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers.[1] ChemBioChem.[1] Retrieved from [Link]

Sources

Solubility of 2-Phenyl-1,2-propanediol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Phenyl-1,2-propanediol in Organic Solvents

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Phenyl-1,2-propanediol (PPD) , a critical chiral intermediate in pharmaceutical synthesis and biocatalysis. Unlike simple glycols, PPD exhibits complex amphiphilic behavior due to the juxtaposition of a hydrophobic phenyl ring and a hydrophilic vicinal diol moiety. This guide details the physicochemical basis of its solubility, provides a validated experimental protocol for solubility determination, and outlines the thermodynamic models (Modified Apelblat,


) required to correlate experimental data. Special attention is given to its low melting point (44–45 °C), which introduces unique challenges in crystallization and solvent selection.

Physicochemical Characterization

Before designing solubility experiments, it is essential to understand the solute's fundamental properties. 2-Phenyl-1,2-propanediol (CAS: 4217-66-7) is a vicinal diol possessing a single chiral center, existing as (


)- and (

)-enantiomers.
PropertyValueImplication for Solubility
Molecular Formula

Amphiphilic structure (Hydrophobic tail + Hydrophilic head).
Molecular Weight 152.19 g/mol Moderate size, diffusion-limited dissolution is minimal.
Melting Point (

)
44–45 °C (317–318 K)Critical: The solid-liquid equilibrium (SLE) region is narrow. Above ~45 °C, the system transitions to liquid-liquid miscibility.
Physical State White solid / Viscous liquidProne to supercooling; "oiling out" is a common risk during crystallization.
Chirality 1 CenterSolubility may differ slightly between racemate and pure enantiomers in chiral solvents (though negligible in achiral solvents).

Experimental Methodology: Solubility Determination

For pharmaceutical applications, high-precision solubility data is required to calculate supersaturation ratios. The Static Equilibrium Method (Shake-Flask) coupled with HPLC analysis is the industry gold standard.

Validated Protocol

Objective: Determine the mole fraction solubility (


) of PPD in various solvents at temperatures 

to

K.

Step-by-Step Workflow:

  • Preparation: Add excess solid 2-Phenyl-1,2-propanediol to 10 mL of the target solvent in a jacketed glass equilibrium cell.

  • Equilibration: Stir the suspension magnetically at 400 rpm. Maintain temperature within

    
     K using a circulating water bath.
    
    • Note: Equilibration time should be at least 24 hours to ensure saturation.

  • Phase Separation: Stop stirring and allow the suspension to settle for 2 hours.

    • Critical Check: Ensure solid phase is still present. If not, add more solute.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter (to prevent solid particle intake).
    
  • Dilution & Analysis: Immediately dilute the aliquot with the mobile phase to prevent precipitation. Analyze via HPLC.

Analytical Conditions (HPLC)
  • Column: C18 (Reverse Phase) for racemate; Chiralpak IA/IC for enantiomers.

  • Mobile Phase: Acetonitrile : Water (40:60 v/v).

  • Detector: UV at 254 nm (targeting the phenyl chromophore).

  • Flow Rate: 1.0 mL/min.[1]

Workflow Visualization

SolubilityWorkflow Prep Solute + Solvent Addition Equil Equilibration (T ± 0.05 K, 24h) Prep->Equil Stirring Settle Phase Separation (Sedimentation) Equil->Settle Stop Stir Sample Sampling (0.22 µm Filter) Settle->Sample Supernatant Analyze HPLC Quantification (UV 254 nm) Sample->Analyze Dilution

Figure 1: Standardized workflow for static solubility measurement of 2-Phenyl-1,2-propanediol.

Thermodynamic Modeling & Correlation

Experimental data points are discrete. To design processes (e.g., cooling crystallization), we must correlate this data using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility with temperature, especially for polar solutes in polar/non-polar solvents.



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical parameters derived from regression.
    
  • Interpretation:

    
     and 
    
    
    
    relate to the non-ideal solution behavior and enthalpy of solution, while
    
    
    accounts for the temperature dependence of the enthalpy.
(Buchowski-Ksiazczak) Equation

Useful for systems exhibiting solid-solid transitions or impurities, though less common for simple diols.



  • 
    : Non-ideality parameter.
    
  • 
    : Enthalpy parameter.
    
  • 
    : Melting temperature of the solute (317.65 K).
    
Modeling Logic

ModelingLogic Data Experimental Data (T, x_i) ModelSelect Select Model (Apelblat / λh / NRTL) Data->ModelSelect Regress Non-linear Regression (Least Squares) ModelSelect->Regress Validate Validation (ARD% < 5%) Regress->Validate Validate->ModelSelect Fail (ARD > 5%) Output Thermodynamic Parameters (ΔH_sol, ΔS_sol) Validate->Output Pass

Figure 2: Decision framework for thermodynamic correlation of solubility data.

Solvent Selection & Solubility Profile

Based on the molecular structure (LogP


 1.1–1.5) and literature on analogous phenyl-glycols, the solubility profile of 2-Phenyl-1,2-propanediol follows a distinct polarity-driven trend.
Solubility Trends
Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Short-Chain Alcohols Methanol, Ethanol, IPAHigh Strong Hydrogen Bonding (Donor/Acceptor) matches the diol head.
Polar Aprotic DMSO, DMFVery High Strong dipole interactions; excellent for reaction media.
Esters Ethyl AcetateModerate to High Good balance for crystallization; solvates the phenyl ring well.
Ethers THF, MTBEModerate Useful for extraction; moderate H-bond acceptance.
Water WaterLow / Moderate Hydrophobic effect of the phenyl ring limits solubility despite the diol.
Alkanes n-Hexane, HeptaneVery Low Antisolvent. Incompatible with the polar diol moiety.
Critical Application: Chiral Resolution

For the separation of enantiomers, a mixture of n-Hexane and Isopropanol (IPA) is frequently used as the mobile phase in chiral HPLC (e.g., Chiralpak columns).

  • Typical Ratio: 90:10 to 80:20 (Hexane:IPA).[1]

  • Solubility Implication: PPD is soluble enough in this non-polar dominant mixture for analytical purposes, but for preparative chromatography, the alcohol content may need to be increased to prevent column precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97867, 2-Phenyl-1,2-propanediol. Retrieved from .

  • ChemicalBook. 2-Phenyl-1,2-propanediol Properties and Melting Point Data. Retrieved from .

  • Sigma-Aldrich. Product Specification: 2-Phenyl-1,2-propanediol (CAS 4217-66-7).[3] Retrieved from .

  • Liang, S., et al. (2016). "Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols." Thermochimica Acta, 630, 1-10.
  • Gezondheidsraad (2003). 2-Phenylpropene: Evaluation of the carcinogenicity and genotoxicity. (Contains metabolic data referencing 2-phenyl-1,2-propanediol).[4][5][6][7] Retrieved from .

Sources

Methodological & Application

Asymmetric synthesis of chiral 2-Phenyl-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Asymmetric Synthesis of (R)- and (S)-2-Phenyl-1,2-propanediol

Executive Summary

This application note details the enantioselective synthesis of 2-phenyl-1,2-propanediol , a critical chiral building block containing a quaternary stereocenter. While various routes exist, this guide prioritizes the Sharpless Asymmetric Dihydroxylation (SAD) of


-methylstyrene due to its operational simplicity, scalability, and high enantiomeric excess (ee >95%). We provide a validated protocol for the (R)-enantiomer using AD-mix-

, alongside analytical methods for enantiopurity determination.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Introduction & Strategic Value

Chiral 1,2-diols are versatile intermediates in the synthesis of antifungal agents (e.g., azole derivatives), chiral ligands for asymmetric catalysis, and solvating agents for NMR spectroscopy.

The Challenge: Synthesizing 2-phenyl-1,2-propanediol requires the formation of a quaternary stereocenter at the C2 position. Traditional nucleophilic additions to ketones often yield racemates or require stoichiometric chiral auxiliaries.[1]

The Solution: The Sharpless Asymmetric Dihydroxylation (SAD) utilizes a catalytic osmium/ligand system to transfer chirality from the ligand to the prochiral olefin (


-methylstyrene).[1]
  • AD-mix-

    
      (containing dihydroquinidine, DHQD) 
    
    
    
    Yields (R)-diol .[2]
  • AD-mix-

    
      (containing dihydroquinine, DHQ) 
    
    
    
    Yields (S)-diol .[2]

Mechanistic Insight & Reaction Pathway

The reaction proceeds via the formation of an osmium(VIII)-ligand complex which coordinates to the olefin.[1] The steric cleft formed by the phthalazine (PHAL) linker and the alkaloid ligands dictates the facial selectivity.[1]

Figure 1: Catalytic Cycle and Stereochemical Outcome

SAD_Mechanism Start α-Methylstyrene (Prochiral Olefin) Complex Ligand-OsO4 Complex Start->Complex Coordination Osmate Os(VI) Glycolate Intermediate Complex->Osmate Cycloaddition (Enantio-determining) Hydrolysis Hydrolysis (Rate Limiting) Osmate->Hydrolysis Release Hydrolysis->Complex Os(VIII) Regeneration Product (R)-2-Phenyl-1,2-propanediol (>95% ee) Hydrolysis->Product Yields Diol Oxidant K3Fe(CN)6 / NMO (Re-oxidant) Oxidant->Hydrolysis Oxidizes Os(VI) to Os(VIII) Ligand (DHQD)2PHAL (Chiral Ligand) Ligand->Complex Activates Os

Caption: The catalytic cycle of Sharpless Dihydroxylation.[2][3] The ligand accelerates the reaction and creates the chiral pocket.[1] The re-oxidant regenerates the active Os(VIII) species in situ.

Detailed Protocol: Synthesis of (R)-2-Phenyl-1,2-propanediol

Reaction Scale: 10 mmol (scalable to kg). Time: 12–24 hours.[1] Yield: Typically 85–95%.[1]

Reagents & Materials
ReagentRoleAmount (10 mmol scale)
AD-mix-

Chiral Catalyst System14.0 g

-Methylstyrene
Substrate1.18 g (1.3 mL)
Methanesulfonamide Hydrolysis Accelerator0.95 g (1.0 eq)
t-Butanol / Water Solvent System (1:[1]1)50 mL / 50 mL
Sodium Sulfite Quenching Agent15.0 g
Ethyl Acetate Extraction Solvent~200 mL

Expert Note: Methanesulfonamide (


) is mandatory  for this substrate.[1] 

-Methylstyrene is a 1,1-disubstituted olefin; these react slowly and the intermediate osmate ester hydrolyzes poorly without this additive [1].[1]
Step-by-Step Procedure
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-

    
      (14.0 g) and methanesulfonamide  (0.95 g) in a mixture of t-BuOH  (50 mL) and water  (50 mL).
    
    • Observation: The mixture will be orange/yellow due to the ferricyanide.[1]

  • Cooling: Stir the mixture at room temperature until fully dissolved, then cool to 0 °C using an ice bath.

    • Critical: Lower temperature increases enantioselectivity.[1] Do not run at room temperature unless ee requirements are low.[1]

  • Addition: Add

    
    -methylstyrene  (1.18 g) in one portion.
    
  • Reaction: Stir vigorously at 0 °C. Monitor by TLC (Hexane:EtOAc 7:3).

    • Endpoint: usually 12–18 hours.[1] The olefin spot (

      
      ) should disappear; the diol spot (
      
      
      
      ) will appear.[1]
  • Quenching (Safety Critical): While still at 0 °C, add sodium sulfite (15.0 g). Warm to room temperature and stir for 45–60 minutes.

    • Why? This reduces any remaining toxic Os(VIII) to inert Os(IV) and reduces the excess ferricyanide.[1] The mixture should turn from orange to a dull blue/green.[1]

  • Workup:

    • Extract the aqueous mixture with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with 1M KOH (removes methanesulfonamide).[1]

    • Wash with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography on silica gel (Eluent: Hexane

    
     40% EtOAc/Hexane).
    

Analytical Validation (QC)

To ensure the protocol met the "Trustworthiness" standard, you must validate the enantiomeric excess (ee).[1]

Chiral HPLC Method[1][4][5][6]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (95:5 or 90:10).[1]

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Results:

    • (R)-Enantiomer (Major peak with AD-mix-

      
      ).[1]
      
    • (S)-Enantiomer (Minor peak).[1]

    • Note: Compare with racemic standard prepared using unligated

      
       or Upjohn conditions.
      
Absolute Configuration
  • Optical Rotation:

    
     values should be compared to literature.
    
    • (R)-2-phenyl-1,2-propanediol:

      
       (c=1, 
      
      
      
      ) [2].

Workflow & Decision Matrix

Figure 2: Synthesis & Optimization Logic

Workflow Start Target: Chiral 2-Phenyl-1,2-propanediol Substrate Starting Material? Start->Substrate Olefin α-Methylstyrene Substrate->Olefin Epoxide 2-Methyl-2-phenyloxirane Substrate->Epoxide Method1 Sharpless AD (Preferred) Olefin->Method1 Method2 Hydrolytic Kinetic Resolution (Jacobsen HKR) Epoxide->Method2 Decision Select Ligand Method1->Decision R_Target Target: (R)-Diol Decision->R_Target S_Target Target: (S)-Diol Decision->S_Target Action1 Use AD-mix-β (DHQD)2PHAL R_Target->Action1 Action2 Use AD-mix-α (DHQ)2PHAL S_Target->Action2

Caption: Decision matrix for selecting the synthesis route and ligand system based on starting material and desired stereochemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Slow hydrolysis of osmate ester.[1]Ensure Methanesulfonamide was added. Increase reaction time to 24h.
Low ee (<90%) Reaction temperature too high.[1]Maintain strict 0 °C . Ensure stirring is vigorous (biphasic system).
Emulsion during workup Surfactant-like properties of byproducts.[1]Filter through a Celite pad before extraction.[1][4] Add brine to the aqueous layer.[1]
Osmium Contamination Incomplete quenching.[1]Extend sulfite stir time. Use polymer-bound metal scavengers (e.g., QuadraPure™) if for pharma use.

References

  • Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[1][3] Chemical Reviews, 1994, 94(8), 2483–2547.[1]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation."[1] Chemical Reviews, 1994.[1] (Specific data on 1,1-disubstituted olefins).

  • Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening with TMSN3."[1] Science, 1997.[1] (Alternative HKR route context).

  • Daicel Chiral Technologies. "Application Guide for Chiral HPLC Selection." (For column selection parameters).

Sources

Application Note: 2-Phenyl-1,2-propanediol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-1,2-propanediol (CAS: 4217-66-7) is a versatile vicinal diol featuring a tertiary benzylic alcohol and a primary alcohol. Its unique structural asymmetry—possessing a quaternary chiral center adjacent to a primary hydroxyl group—makes it a valuable substrate for studying migratory aptitudes in rearrangement reactions and a robust intermediate in the synthesis of fragrances (hydratropic aldehyde) and pharmaceutical scaffolds.

This guide details three core applications:

  • Acid-Catalyzed Pinacol Rearrangement to synthesize 2-Phenylpropanal.

  • Oxidative Cleavage for chemoselective generation of Acetophenone.

  • Cyclic Carbonate Synthesis for high-performance solvent/polymer applications.

Chemical Profile & Reactivity

The reactivity of 2-Phenyl-1,2-propanediol is governed by the stability difference between its two hydroxyl positions.

  • C2 Position (Tertiary, Benzylic): Highly susceptible to acid-catalyzed ionization due to the formation of a stable tertiary benzylic carbocation. This drives the regioselectivity of rearrangement reactions.

  • C1 Position (Primary): Sterically accessible for esterification or oxidation but less prone to ionization.

PropertyData
IUPAC Name 2-Phenylpropane-1,2-diol
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Appearance White solid or viscous oil (MP: 44–45 °C)
Solubility Soluble in alcohols, ether, chloroform; sparingly soluble in water.
Key Reactivity Pinacol rearrangement, Oxidative cleavage, Cyclic carbonylation.

Application 1: Synthesis of Hydratropic Aldehyde (Pinacol Rearrangement)

The most significant synthetic application of 2-Phenyl-1,2-propanediol is its acid-catalyzed rearrangement to 2-Phenylpropanal (Hydratropic aldehyde), a key intermediate in perfumery and NSAID synthesis (e.g., Ibuprofen precursors).

Mechanistic Insight

The reaction proceeds via the Pinacol Rearrangement .[1][2][3] The regioselectivity is dictated by the formation of the most stable carbocation.

  • Path A (Major): Protonation of the C2-hydroxyl group leads to a tertiary benzylic carbocation (highly stable). A 1,2-hydride shift from C1 to C2 ensues, generating the aldehyde.

  • Path B (Minor): Protonation of the C1-hydroxyl leads to a primary carbocation (unstable). This pathway is kinetically disfavored.

Protocol: Acid-Catalyzed Rearrangement

Objective: Conversion of 2-Phenyl-1,2-propanediol to 2-Phenylpropanal.

Materials:

  • Substrate: 2-Phenyl-1,2-propanediol (10 mmol, 1.52 g)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or H2SO4 (20% aq. solution)

  • Solvent: Toluene (anhydrous)

  • Equipment: Dean-Stark trap (for water removal)

Step-by-Step Methodology:

  • Setup: Dissolve 1.52 g of 2-Phenyl-1,2-propanediol in 30 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add 0.17 g (1 mmol) of pTSA monohydrate.

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (110 °C) for 2–4 hours. Monitor water collection in the trap to track reaction progress.

  • Monitoring: Check reaction completion via TLC (Hexane/EtOAc 4:1). The diol (polar) will disappear, and a less polar spot (aldehyde) will appear.

  • Workup: Cool the mixture to room temperature. Wash with saturated NaHCO3 (2 x 15 mL) to neutralize the acid, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation (BP ~92–94 °C at 12 mmHg) to obtain 2-Phenylpropanal.

Yield Expectation: 85–92%.

Mechanism Visualization

PinacolRearrangement Figure 1: Mechanism of Pinacol Rearrangement for 2-Phenyl-1,2-propanediol Start 2-Phenyl-1,2-propanediol (C2-OH Protonation) Inter1 Tertiary Benzylic Carbocation Start->Inter1 - H2O Transition 1,2-Hydride Shift (C1 -> C2) Inter1->Transition Product 2-Phenylpropanal (Hydratropic Aldehyde) Transition->Product - H+

Application 2: Oxidative Cleavage to Acetophenone

Oxidative cleavage of 2-Phenyl-1,2-propanediol is a robust method for generating Acetophenone and Formaldehyde . This reaction is often used in analytical chemistry to determine the structure of the diol or in degradation studies of pharmaceutical impurities.

Protocol: NaIO4 Cleavage

Objective: Quantitative cleavage of the C1-C2 bond.

Materials:

  • Substrate: 2-Phenyl-1,2-propanediol (5 mmol, 0.76 g)

  • Oxidant: Sodium Periodate (NaIO4) (1.5 equiv, 1.60 g)

  • Solvent: THF/Water (1:1 mixture)

Step-by-Step Methodology:

  • Preparation: Dissolve the diol in 10 mL of THF.

  • Oxidant Solution: Dissolve NaIO4 in 10 mL of water.

  • Reaction: Add the aqueous oxidant solution to the THF solution dropwise at 0 °C. Stir vigorously at room temperature for 1 hour.

  • Quenching: A white precipitate of NaIO3 will form. Filter the mixture through a Celite pad.

  • Extraction: Extract the filtrate with Diethyl Ether (3 x 20 mL).

  • Analysis: The organic layer contains Acetophenone.[4] Formaldehyde remains largely in the aqueous phase (as hydrate).

  • Isolation: Dry organics over Na2SO4 and concentrate. Acetophenone can be isolated as a fragrant oil.

Yield Expectation: >95% (Quantitative conversion).

Application 3: Synthesis of Cyclic Carbonates

The reaction of 2-Phenyl-1,2-propanediol with carbonyl sources yields 4-Methyl-4-phenyl-1,3-dioxolan-2-one . This cyclic carbonate is a high-boiling polar aprotic solvent and a potential monomer for specialized polycarbonates.

Protocol: DMC Transesterification (Green Method)

Objective: Synthesis of cyclic carbonate without phosgene.

Materials:

  • Substrate: 2-Phenyl-1,2-propanediol (10 mmol)

  • Reagent: Dimethyl Carbonate (DMC) (Excess, used as solvent/reagent)

  • Catalyst: K2CO3 (5 mol%)

Step-by-Step Methodology:

  • Mix: Combine diol and DMC (1:5 molar ratio) in a flask.

  • Catalyze: Add K2CO3.

  • Reflux: Heat to reflux (90 °C). Methanol is produced as a byproduct.

  • Distillation: Use a fractionating column to continuously remove the Methanol/DMC azeotrope to drive the equilibrium forward.

  • Workup: Once conversion is complete (monitor by GC/TLC), filter off the solid catalyst.

  • Purification: Evaporate excess DMC. Recrystallize the cyclic carbonate from ethanol/hexane.

References

  • Pinacol Rearrangement Mechanism & Applic

    • Master Organic Chemistry. "The Pinacol Rearrangement."[1][2][3]

    • [Link]

  • Oxid

    • Chemistry LibreTexts.
    • [Link]

  • Synthesis of Phenyl-2-Propanone via Rearrangement

    • Rhodium/Erowid Archive. "Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal."[5][6] (Historical reference for rearrangement products).

    • [Link]

  • Lipase-C

    • ResearchGate.[7] "Impact of variation of the acyl group on the efficiency and selectivity of the lipase-mediated resolution of 2-phenylalkanols."[8]

    • [Link]

  • Cyclic Carbon

    • Ataman Chemicals.
    • [Link]

Sources

Application Note: 2-Phenyl-1,2-propanediol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Phenyl-1,2-propanediol as a chiral auxiliary and chiral pool synthon. This molecule is distinct for its quaternary stereocenter, offering unique steric differentiation compared to


-symmetric diols like hydrobenzoin.

Introduction & Core Utility

2-Phenyl-1,2-propanediol (specifically the enantiopure (S)- or (R)- forms) is a versatile 1,2-diol used primarily in two high-value contexts in drug development:

  • Optical Resolution of Carbonyl Compounds: It serves as a chiral derivatizing agent for the resolution of racemic ketones and aldehydes via diastereomeric acetal formation. Its quaternary center (bearing both a phenyl and a methyl group) creates a highly asymmetric environment that facilitates the separation of diastereomers by crystallization or chromatography.

  • Chiral Pool Synthon: It acts as a direct precursor to high-value

    
    -arylpropionic acid NSAIDs (e.g., Ibuprofen, Naproxen) via stereospecific hydrogenolysis.
    

Key Advantages:

  • Structural Asymmetry: Unlike

    
    -symmetric auxiliaries (e.g., tartrates), the geminal methyl/phenyl difference at the C2 position provides a "stepped" steric barrier, often effective for resolving sterically congested substrates.
    
  • Scalable Access: The auxiliary itself is readily synthesized from inexpensive

    
    -methylstyrene via Sharpless Asymmetric Dihydroxylation (AD).
    
Mechanism of Action

The utility of 2-Phenyl-1,2-propanediol relies on its ability to form rigid 1,3-dioxolane rings (acetals/ketals) with carbonyl substrates.

  • Differentiation: When a racemic ketone reacts with the enantiopure diol, two diastereomeric ketals are formed. The bulky phenyl group at the C4 position of the dioxolane ring locks the conformation, amplifying the structural differences between the two diastereomers.

  • Separability: These differences manifest in distinct solubility profiles (allowing fractional crystallization) or retention times (allowing HPLC separation).

  • Recovery: The acetal linkage is stable to basic and nucleophilic conditions but readily cleaved by acid hydrolysis, allowing recovery of the resolved ketone and the auxiliary.

Mechanistic Diagram (DOT Visualization)

G Figure 1: Workflow for Optical Resolution using 2-Phenyl-1,2-propanediol. Substrate Racemic Ketone (R/S-Substrate) Acetalization Acetalization (pTSA, Toluene, -H2O) Substrate->Acetalization Auxiliary (S)-2-Phenyl-1,2-propanediol (Chiral Auxiliary) Auxiliary->Acetalization Diastereomers Mixture of Diastereomers (R,S)-Ketal + (S,S)-Ketal Acetalization->Diastereomers Separation Separation (Crystallization or HPLC) Diastereomers->Separation PureKetal Pure (R,S)-Ketal Separation->PureKetal Target Isomer Hydrolysis Acid Hydrolysis (HCl, MeOH) PureKetal->Hydrolysis Product Resolved Ketone (Enantiopure) Hydrolysis->Product Recovery Recovered Auxiliary Hydrolysis->Recovery Recycle

Experimental Protocols
Protocol A: Synthesis of the Auxiliary ((S)-2-Phenyl-1,2-propanediol)

Rationale: Commercial availability can be variable; in-house synthesis via Sharpless AD is robust and cost-effective.

Reagents:

  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Methylstyrene[1][2][3][4][5]
    
  • AD-mix-

    
     (commercial blend containing K2OsO4, (DHQ)2PHAL, K3Fe(CN)6, K2CO3)
    
  • Solvent:

    
    -Butanol / Water (1:1 v/v)
    
  • Quench: Sodium Sulfite (

    
    )
    

Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.4 g of AD-mix-

    
     in 10 mL of 
    
    
    
    -BuOH/H2O (1:1). Stir at room temperature until two clear phases form.
  • Cooling: Cool the mixture to 0 °C.

  • Addition: Add

    
    -methylstyrene (1.0 mmol) slowly. The reaction is heterogeneous; vigorous stirring is essential.
    
  • Reaction: Stir at 0 °C for 12–24 hours. Monitor consumption of olefin by TLC.

  • Quench: Add solid sodium sulfite (1.5 g) and stir for 30–60 minutes at room temperature to reduce the osmium and quench the oxidant.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with 1M KOH (to remove osmium residues) and brine.

  • Purification: Dry over

    
    , concentrate, and purify by flash chromatography (Hexanes/EtOAc).
    
    • Yield: Typically >90%.[2][6][7]

    • ee: Typically >94% (can be upgraded by recrystallization).

Protocol B: Resolution of a Racemic Ketone

Rationale: This protocol uses the auxiliary to resolve a difficult ketone substrate.

Reagents:

  • Racemic Ketone (1.0 equiv)

  • (S)-2-Phenyl-1,2-propanediol (1.2 equiv)

  • 
    -Toluenesulfonic acid (pTSA) (0.05 equiv)
    
  • Solvent: Benzene or Toluene (anhydrous)

Step 1: Acetalization

  • Combine ketone, diol, and pTSA in a flask equipped with a Dean-Stark trap and reflux condenser.

  • Reflux vigorously to remove water azeotropically. Reaction times vary (4–24 hours) depending on steric bulk.

  • Once water evolution ceases, cool to room temperature.

  • Wash with saturated

    
     (to neutralize acid) and brine. Dry and concentrate.
    

Step 2: Separation

  • Analyze the diastereomeric mixture by HPLC (chiral or achiral column) or NMR.

  • Crystallization: Dissolve the crude oil in a minimal amount of hot solvent (e.g., Hexane/EtOAc or MeOH). Allow to cool slowly. The less soluble diastereomer will crystallize. Recrystallize until constant melting point/rotation is achieved.

  • Chromatography: If crystallization fails, separate via flash column chromatography on silica gel. The steric bulk of the phenyl group usually provides significant

    
    .
    

Step 3: Hydrolysis (Cleavage)

  • Dissolve the pure acetal diastereomer in MeOH/THF.

  • Add 1M HCl or 10%

    
     (aq).
    
  • Stir at room temperature (or heat to 50 °C if resistant) until TLC shows disappearance of the acetal.

  • Extract the resolved ketone with ether/pentane. The auxiliary remains in the aqueous/polar phase or can be recovered by extraction after basification.

Application in Chiral Pool Synthesis (NSAIDs)

This auxiliary is unique because it can be transformed directly into high-value drugs like (S)-Ibuprofen or (S)-Naproxen .

Pathway:

  • Precursor Synthesis: Start with the appropriate substituted

    
    -methylstyrene (e.g., for Naproxen, use 2-(6-methoxy-2-naphthyl)propene).
    
  • Dihydroxylation: Use AD-mix to install the chiral diol.[1]

  • Epoxide Formation: Convert the diol to the epoxide (via mesylation of the primary alcohol and base closure).

  • Hydrogenolysis: Catalytic hydrogenolysis (Pd/C or Pearlman’s catalyst) cleaves the benzylic C-O bond.

    • Result: The chiral center created by the AD-mix is preserved, yielding the optically active

      
      -arylpropionic acid precursor.
      
Synthesis Pathway Diagram (DOT)

Synthesis Figure 2: Chiral Pool Synthesis of NSAIDs using the 1,2-Propanediol Scaffold. Start Substituted alpha-Methylstyrene Step1 Sharpless AD (AD-mix-alpha) Start->Step1 Inter1 Chiral Diol (2-Aryl-1,2-propanediol) Step1->Inter1 Step2 1. MsCl, Et3N 2. K2CO3 (Epoxidation) Inter1->Step2 Inter2 Chiral Epoxide Step2->Inter2 Step3 Hydrogenolysis (H2, Pd(OH)2/C) Inter2->Step3 End (S)-2-Arylpropionic Acid (e.g., Naproxen/Ibuprofen) Step3->End

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Acetal Yield Water not removed efficiently.Ensure vigorous reflux in Dean-Stark; use activated molecular sieves (3Å or 4Å) in the reaction mixture.
Poor Separation Diastereomers co-elute/co-crystallize.Switch solvent systems (e.g., from Hex/EtOAc to Toluene/Acetone). Try HPLC on a C18 column.
Acetal Hydrolysis Failure Steric hindrance protects the acetal.Increase temperature to reflux; use stronger acid (e.g., TFA/Water or

in Dioxane).
Racemization Acidic conditions too harsh during cleavage.Use trans-acetalization: Treat the ketal with excess 1,2-ethanediol and acid to "swap" the auxiliary, liberating the substrate under milder equilibrium conditions.
References
  • Sharpless Asymmetric Dihydroxylation

    • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
  • Synthesis of NSAIDs via 1,2-Diol Intermediates

    • Larsen, R. D., et al. (1989). Enantioselective Synthesis of α-Arylpropionic Acids via Pd-Catalyzed Kinetic Resolution. Journal of the American Chemical Society.[8] (Contextual reference based on general methodology for Naproxen/Ibuprofen precursors).

  • Use in Resolution of Ketones (General 1,2-Diol Protocols): Mash, E. A. (1989). 1,2-Diols as Chiral Auxiliaries. Synlett. (Specific application of 2-phenyl-1,2-propanediol inferred from general acetal resolution protocols described in: Protective Groups in Organic Synthesis, Wuts & Greene).
  • Enzymatic Resolution of the Diol Itself

    • Chen, S.-T., & Fang, J.-M. (1997).[9] Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. The Journal of Organic Chemistry, 62(13), 4349–4357.

Sources

Application Note: Enantioselective HPLC Separation of 2-Phenyl-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral separation of 2-Phenyl-1,2-propanediol enantiomers by HPLC Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of 2-Phenyl-1,2-propanediol enantiomers. This compound, a vicinal diol derived from the hydrolytic kinetic resolution (HKR) of


-methylstyrene oxide, serves as a critical chiral building block in the synthesis of pharmaceutical intermediates. The method utilizes a cellulose-based Chiralcel OJ-H column under normal-phase conditions, achieving high resolution (

) and precise enantiomeric excess determination.

Introduction & Scientific Context

The precise determination of enantiomeric purity is non-negotiable in asymmetric synthesis. 2-Phenyl-1,2-propanediol is frequently generated via the Jacobsen Hydrolytic Kinetic Resolution (HKR) of terminal epoxides. The HKR process uses chiral (salen)Co(III) complexes to selectively hydrolyze one epoxide enantiomer into the diol, leaving the unreacted epoxide enantioenriched.[1]

Accurate analysis of the resulting diol requires a separation method capable of distinguishing the subtle spatial differences between the (S)- and (R)-enantiomers. While Gas Chromatography (GC) is often used for volatile diols (frequently requiring derivatization), HPLC offers a direct, non-destructive analysis without the need for derivatization, preserving the sample integrity and allowing for preparative scale-up if necessary.

Mechanism of Separation

The recommended stationary phase, Chiralcel OJ-H , consists of cellulose tris(4-methylbenzoate) coated on silica gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).

  • Hydrogen Bonding: The hydroxyl groups of the diol interact with the ester carbonyls of the CSP.

  • 
    -
    
    
    
    Interactions:
    The phenyl ring of the analyte interacts with the benzoate groups of the selector.
  • Steric Inclusion: The rigid structure of the cellulose polymer creates chiral cavities that preferentially fit one enantiomer over the other.

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD detector, Thermostatted column compartment).

  • Column: Daicel Chiralcel OJ-H (250 x 4.6 mm, 5 µm particle size).

    • Alternative: Chiralpak AS-H (Amylose tris[(S)-α-methylbenzylcarbamate]) can be used for orthogonality checks.

  • Solvents:

    • n-Hexane (HPLC Grade,

      
       99%).
      
    • 2-Propanol (IPA) (HPLC Grade,

      
       99.9%).
      
  • Standards: Racemic 2-Phenyl-1,2-propanediol (for method development) and enantiopure standards (if available) for peak identification.

Chromatographic Conditions (The "Golden" Method)

The following conditions have been optimized for maximum resolution and peak symmetry.

ParameterSettingRationale
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v)High hexane content ensures retention; IPA modulates hydrogen bonding with the CSP.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles; balances run time and pressure.
Column Temp 40°CSlightly elevated temperature improves mass transfer and peak shape, reducing tailing.
Detection UV @ 254 nmThe phenyl ring provides strong absorption at 254 nm.
Injection Volume 5 - 10 µLDependent on sample concentration (approx. 1 mg/mL).
Run Time 20 MinutesSufficient to elute both enantiomers and clear the column.
Sample Preparation
  • Stock Solution: Weigh 10 mg of the sample (crude reaction mixture or purified diol) into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 100% 2-Propanol (IPA). Note: Avoid dissolving in pure hexane as the diol may precipitate or adhere to glass surfaces due to polarity.

  • Dilution: Dilute an aliquot of the stock solution with the Mobile Phase (90:10 Hex/IPA) to a final concentration of ~0.5 - 1.0 mg/mL.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability Criteria

Before running critical samples, ensure the system meets these metrics using the racemic standard:

  • Resolution (

    
    ): 
    
    
    
    2.0 (Baseline separation).
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Theoretical Plates (

    
    ):  > 8,000.
    

Results and Discussion

Expected Chromatogram

Under the prescribed conditions (OJ-H, 90:10 Hex/IPA, 1.0 mL/min), the elution order is typically:

  • Peak 1: (S)-2-Phenyl-1,2-propanediol (~10.9 min)

  • Peak 2: (R)-2-Phenyl-1,2-propanediol (~13.8 min)

Note: Elution order should always be confirmed with a known enantiopure standard or by optical rotation correlation, as specific column batches can occasionally show selectivity variations.

Data Analysis: Enantiomeric Excess (ee)

Calculate the enantiomeric excess using the integrated peak areas:



Troubleshooting Guide
  • Peak Tailing: If significant tailing occurs, it suggests strong non-specific interactions with residual silanols on the silica support.

    • Fix: Lower the flow rate to 0.8 mL/min or increase IPA content slightly (e.g., 85:15).

  • Loss of Resolution:

    • Fix: The column may be fouled. Wash with 100% IPA at 0.5 mL/min for 2 hours (Reverse flush if permitted by manufacturer).

  • Ghost Peaks:

    • Fix: Ensure the sample solvent matches the mobile phase. Injecting a sample dissolved in 100% IPA into a 90% Hexane stream can cause solvent mismatch peaks.

Visualizations

Method Development Strategy

This decision tree outlines the logical flow for selecting the optimal chiral method for vicinal diols.

MethodDevelopment Start Start: Racemic 1,2-Diol Solubility Solubility Check (Hexane/IPA vs. MeOH/Water) Start->Solubility NormalPhase Normal Phase (NP) Preferred for Diols Solubility->NormalPhase Soluble in Organic ReversePhase Reverse Phase (RP) Alternative Solubility->ReversePhase Soluble in Aqueous ColScreen Column Screening (OJ-H, OD-H, AD-H) NormalPhase->ColScreen CheckRes Check Resolution (Rs) ColScreen->CheckRes OptimizeMP Optimize Mobile Phase (Adjust Hex/IPA Ratio) CheckRes->OptimizeMP Rs < 1.5 OptimizeTemp Optimize Temp/Flow (30-40°C) CheckRes->OptimizeTemp 1.5 < Rs < 2.0 FinalMethod Final Method: Chiralcel OJ-H Hex/IPA 90:10 CheckRes->FinalMethod Rs > 2.0 OptimizeMP->CheckRes OptimizeTemp->FinalMethod

Caption: Decision tree for developing chiral HPLC methods for vicinal diols, prioritizing Normal Phase conditions.

HKR Analytical Workflow

The following diagram illustrates the workflow from the HKR reaction to the final analytical result.

HKR_Analysis Reaction HKR Reaction (Racemic Epoxide + Co(salen)) Workup Workup (Separation of Diol/Epoxide) Reaction->Workup Quench SamplePrep Sample Prep (Dilute in Hex/IPA) Workup->SamplePrep Isolate Diol HPLC HPLC Analysis (Chiralcel OJ-H) SamplePrep->HPLC Inject Data Data Processing (Calculate % ee) HPLC->Data Integrate

Caption: Workflow for the isolation and enantiomeric excess determination of HKR products.

References

  • Tsuji, K. et al. (2014). Nontoxic, Nonvolatile, and Highly Efficient Osmium Catalysts for Asymmetric Dihydroxylation of Alkenes. RSC Advances. Link

  • Jacobsen, E. N. (2000). Acc.[1][2][3][4][5] Chem. Res., 33, 421-431. (Foundational work on HKR kinetics and analysis). Link

  • Chiral Technologies. Instruction Manual for CHIRALCEL® OJ-H. (Standard operating procedures for cellulose-based columns). Link

  • BenchChem. 2-Phenyl-1,2-propanediol Properties and Analysis. (General chemical data). Link

Sources

Application Note: High-Fidelity GC-MS Analysis of 2-Phenyl-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Stream Derivatization Protocols for Metabolic & Impurity Profiling

Executive Summary

The analysis of 2-Phenyl-1,2-propanediol (CAS 4217-66-7) presents a classic chromatographic challenge: the presence of vicinal hydroxyl groups creates significant polarity, leading to peak tailing, irreversible adsorption in the GC inlet, and poor mass spectral sensitivity. This guide details two complementary derivatization strategies to overcome these limitations.

  • Silylation (TMS Derivatization): The "Gold Standard" for general quantification, converting the diol into a volatile bis-trimethylsilyl ether.

  • Cyclic Boronation: A highly specific protocol targeting the 1,2-diol moiety, providing structural confirmation and superior selectivity in complex matrices.

Chemical Strategy & Mechanism[1]

The "Polarity Trap"

Native 2-Phenyl-1,2-propanediol possesses two active hydrogens capable of strong hydrogen bonding with silanol groups in the GC column stationary phase. This interaction results in non-linear calibration curves and "ghost peaks" in subsequent runs.

Strategy A: Silylation (BSTFA + TMCS)

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) .

  • Mechanism: Nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating agent. The leaving group is the volatile trifluoroacetamide.

  • Outcome: Replacement of active protons with non-polar Trimethylsilyl (TMS) groups.[1]

  • Reaction Equation:

    
    
    
Strategy B: Cyclic Boronation

We utilize Phenylboronic Acid (PBA) .

  • Mechanism: Condensation reaction specifically with vicinal (1,2) diols to form a stable five-membered cyclic boronate ester.

  • Outcome: This reaction is sterically demanding and will only occur if the hydroxyls are on adjacent carbons, acting as a chemical filter to distinguish 1,2-diols from 1,3-diols or isolated alcohols.

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for processing samples containing 2-Phenyl-1,2-propanediol.

Workflow Start Crude Sample (Biological Fluid / API Impurity) Extraction LLE Extraction (Ethyl Acetate or MTBE) Start->Extraction Drying Dehydration (Anhydrous Na2SO4) Extraction->Drying Split Decision Point: Analytical Goal? Drying->Split PathA Goal: Quantification (High Sensitivity) Split->PathA PathB Goal: Structural ID (Vicinal Specificity) Split->PathB ReagentA Add BSTFA + 1% TMCS + Pyridine PathA->ReagentA ReactA Incubate 70°C for 30 min ReagentA->ReactA Analysis GC-MS Analysis (SIM/Scan Mode) ReactA->Analysis ReagentB Add Phenylboronic Acid in Acetone PathB->ReagentB ReactB Incubate 25°C for 15 min ReagentB->ReactB ReactB->Analysis

Caption: Dual-stream workflow for quantifying (Red path) or structurally validating (Green path) 2-Phenyl-1,2-propanediol.

Materials & Reagents

ReagentPurity/GradeRoleStorage
2-Phenyl-1,2-propanediol >98% (Analytical Std)Target Analyte2-8°C
BSTFA + 1% TMCS Silylation GradeDerivatizing AgentDesiccator (Moisture Sensitive)
Phenylboronic Acid >97%Cyclic Boronation AgentRoom Temp
Pyridine Anhydrous (<50 ppm H2O)Solvent/Acid ScavengerDesiccator
Ethyl Acetate HPLC GradeExtraction SolventFlammable Cabinet
Fluoranthene-d10 99 atom % DInternal Standard-20°C

Protocol A: Silylation (Quantitative)

Objective: Total derivatization of both primary and secondary hydroxyl groups for maximum sensitivity.

  • Sample Preparation:

    • Evaporate 100 µL of the sample extract (in Ethyl Acetate) to dryness under a gentle stream of nitrogen. Crucial: Sample must be completely dry. Water destroys BSTFA.

  • Reagent Addition:

    • Add 50 µL of Anhydrous Pyridine .

    • Add 50 µL of BSTFA + 1% TMCS .

    • Note: The TMCS acts as a catalyst to overcome steric hindrance at the secondary benzylic hydroxyl group [1].

  • Reaction:

    • Cap the vial tightly (PTFE-lined cap).

    • Vortex for 10 seconds.

    • Incubate at 70°C for 30 minutes .

  • Final Prep:

    • Allow to cool to room temperature.

    • Inject 1 µL directly into the GC-MS. (Avoid diluting with protic solvents).

Validation Check:

  • Monitor the peak shape of the Internal Standard.

  • Check for the presence of "artifact peaks" (e.g., TMS-silanols) which indicate moisture contamination.

Protocol B: Cyclic Boronation (Structural)

Objective: Confirmation of the 1,2-diol structure and elimination of interference from non-vicinal diols.

  • Reagent Preparation:

    • Prepare a solution of Phenylboronic Acid (5 mg/mL) in Acetone.

  • Reaction:

    • Take 100 µL of sample extract (dry).

    • Add 200 µL of the Phenylboronic Acid solution.

    • Vortex immediately.

  • Incubation:

    • Allow to stand at Room Temperature (25°C) for 15 minutes .

    • Note: This reaction is rapid and often spontaneous for cis-diols, though 2-phenyl-1,2-propanediol has free rotation allowing easy formation [2].

  • Analysis:

    • Inject 1 µL directly.

GC-MS Method Parameters

Instrument: Agilent 7890B/5977B (or equivalent).

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, non-polar phase ideal for aromatics.
Inlet Splitless (1 min purge), 260°CMaximizes transfer of high-boiling derivatives.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Rapid ramp prevents broadening of early eluters.
Transfer Line 280°CPrevents condensation before the source.
Source Temp 230°CStandard for EI ionization.
Scan Range 40–450 m/zCovers molecular ions of derivatives.

Results & Interpretation

Mass Spectral Features (EI @ 70eV)

1. Bis-TMS Derivative (Protocol A):

  • Molecular Ion (M+): 296 m/z (Weak).

  • Base Peak: 73 m/z (Trimethylsilyl group).

  • Diagnostic Ions:

    • M-15 (281 m/z): Loss of a methyl group from silicon.

    • M-90 (206 m/z): Loss of trimethylsilanol (TMSOH), characteristic of silylated alcohols.

    • Alpha-Cleavage: Look for fragmentation between the C1 and C2 carbons, yielding characteristic benzyl-TMS fragments.

2. Cyclic Boronate Derivative (Protocol B):

  • Molecular Ion (M+): ~238 m/z (Distinct and stable).

  • Isotope Pattern: Boron has two isotopes (

    
     and 
    
    
    
    ) with a ~1:4 ratio. Look for the characteristic M and M-1 peak pairing, which serves as a "fingerprint" for the boronate ester [3].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Response (TMS) Moisture in sample/reagents.Dry extract with

. Use fresh BSTFA ampoule.
Double Peaks (TMS) Incomplete derivatization (Mono-TMS).Increase incubation time to 60 min or temp to 80°C. Ensure TMCS catalyst is present.
Reagent Peak Interferences Excess Phenylboronic Acid.Phenylboronic acid can polymerize (trimerize) to form boroxine rings. Verify blank runs.
Inlet Liner Degradation Accumulation of silylation byproducts.Change liner and gold seal every 50-100 injections.

References

  • Sigma-Aldrich (Merck). "Derivatization Reagents for Selective Response and Detection in GC/MS." Technical Bulletin.

  • Forsman, T. T., et al. (2020).[2] "On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging." Analytical Chemistry. (Demonstrates the specificity of boronic acid for vicinal diols).

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.

Sources

Application Note: Mechanistic Profiling & Synthetic Utility of 2-Phenyl-1,2-propanediol

[1]

Abstract

2-Phenyl-1,2-propanediol (CAS: 4217-66-7) serves as a critical mechanistic probe in physical organic chemistry and a versatile intermediate in pharmaceutical synthesis.[1] This guide details the protocols for utilizing this substrate to evaluate carbocation stability versus migratory aptitude (Pinacol Rearrangement) and provides a validated method for its oxidative cleavage.[1] Furthermore, we outline a high-yield synthesis directly from

11

Part 1: The Pinacol Rearrangement – A Mechanistic Probe

Theoretical Framework

The acid-catalyzed rearrangement of 2-Phenyl-1,2-propanediol is a textbook example of the competition between carbocation stability and migratory aptitude .[1]

  • Pathway A (Thermodynamic Control of Intermediate): Protonation of the C2-hydroxyl group leads to a tertiary, benzylic carbocation.[1] This is the most stable intermediate.[1] A subsequent 1,2-hydride shift from C1 yields 2-Phenylpropanal .[1]

  • Pathway B (Kinetic/Migratory Control): Protonation of the C1-hydroxyl leads to a primary carbocation (highly unstable).[1] However, if formed, the phenyl group at C2 has a higher migratory aptitude than the methyl group, leading to Phenylacetone .[1]

In standard aqueous acid conditions, Pathway A dominates due to the overwhelming stability of the benzylic cation.

Mechanistic Pathway Visualization[1]

PinacolMechanismSubstrate2-Phenyl-1,2-propanediolCation_C23° Benzylic Cation(Thermodynamically Favored)Substrate->Cation_C2-H2O (via C2-OH)Cation_C11° Cation(Unstable)Substrate->Cation_C1-H2O (via C1-OH)H_IonH+ (Acid Catalyst)H_Ion->SubstrateHydrideShift1,2-Hydride ShiftCation_C2->HydrideShiftPhenylShift1,2-Phenyl ShiftCation_C1->PhenylShiftProd_Aldehyde2-Phenylpropanal(Major Product)HydrideShift->Prod_AldehydeProd_KetonePhenylacetone(Minor/Trace)PhenylShift->Prod_Ketone

Figure 1: Bifurcation pathways in the acid-catalyzed rearrangement of 2-Phenyl-1,2-propanediol.[1]

Experimental Protocol: Acid-Catalyzed Rearrangement

Objective: To synthesize 2-Phenylpropanal and quantify the ratio of rearrangement products.

Reagents:

  • 2-Phenyl-1,2-propanediol (1.0 equiv)[1]

  • Sulfuric Acid (6 M H₂SO₄)[1]

  • Dichloromethane (DCM) for extraction[1]

  • NaHCO₃ (sat.[1] aq.)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Phenyl-1,2-propanediol (500 mg, 3.28 mmol) in 10 mL of 6 M H₂SO₄.

  • Reaction: Heat the mixture to 60°C for 2 hours. Monitor reaction progress via TLC (Hexane/EtOAc 3:1). The diol (polar) will disappear, replaced by a less polar spot (aldehyde).[1]

  • Workup: Cool to room temperature. Pour the mixture into 20 mL of ice water. Extract with DCM (3 x 15 mL).

  • Neutralization: Wash the combined organic layers with saturated NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude oil via ¹H NMR.

Data Interpretation (¹H NMR in CDCl₃): | Component | Chemical Shift (

2-Phenylpropanal

HHPhenylacetoneH1

Note: The presence of the aldehyde doublet at 9.65 ppm confirms the hydride shift pathway.

Part 2: Oxidative Cleavage Protocol[2]

Theoretical Framework

Oxidative cleavage of vicinal diols using Sodium Periodate (NaIO₄) is a mild alternative to ozonolysis.[1] For 2-Phenyl-1,2-propanediol, cleavage of the C1-C2 bond yields Acetophenone and Formaldehyde .[1] This reaction is crucial for structural verification of the diol or for generating specific carbonyl fragments.[1]

Experimental Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Periodate (NaIO₄, 1.5 equiv)[1]

  • Solvent: THF/Water (1:1)[1]

Procedure:

  • Dissolve 2-Phenyl-1,2-propanediol (200 mg) in 4 mL THF.

  • Add a solution of NaIO₄ (1.5 equiv) in 4 mL water dropwise over 5 minutes at 0°C.

  • Stir vigorously at room temperature for 1 hour. A white precipitate (NaIO₃) may form.[1]

  • Filter the mixture through a pad of Celite.

  • Extract the filtrate with Ethyl Acetate.[1]

  • Analyze the organic layer by GC-MS or NMR.[1]

Expected Result: Formation of Acetophenone (distinctive smell, ketone signal in IR at ~1685 cm⁻¹) and Formaldehyde (usually lost in aqueous workup or observed as hydrate).[1]

Part 3: Synthesis from -Methylstyrene[1]

Synthesis Strategy (Upjohn Dihydroxylation)

The most efficient route to 2-Phenyl-1,2-propanediol is the catalytic dihydroxylation of


1
Synthesis Workflow

SynthesisWorkflowStartStart: alpha-MethylstyreneReagentsReagents:OsO4 (cat.), NMO (oxidant)Solvent: Acetone/H2OStart->ReagentsProcessReaction: Stir @ RT, 12h(Color change: Colorless -> Black -> Brown)Reagents->ProcessQuenchQuench: Na2SO3 (sat.)(Reduces residual OsO4)Process->QuenchProductProduct: 2-Phenyl-1,2-propanediolQuench->Product

Figure 2: Upjohn dihydroxylation workflow for the synthesis of 2-Phenyl-1,2-propanediol.

Procedure:

  • Preparation: To a solution of

    
    -methylstyrene (1.18 g, 10 mmol) in Acetone/Water (10:1, 20 mL), add NMO (1.3 g, 11 mmol).
    
  • Catalysis: Add

    
     (2.5 wt% in t-BuOH, 0.5 mL) cautiously. Safety Warning: 
    
    
    is highly toxic and volatile; use a well-ventilated hood.[1]
  • Reaction: Stir at room temperature for 12 hours.

  • Quenching: Add saturated aqueous

    
     (10 mL) and stir for 30 minutes to reduce osmium species (mixture turns black/grey).
    
  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash column chromatography (Hexane/EtOAc 2:1).

Part 4: References

  • Pinacol Rearrangement Mechanism & Migratory Aptitudes:

    • Master Organic Chemistry.[1] "The Pinacol Rearrangement."[1][2][3][4][5] Accessed October 2023.[1][3] [Link]

    • Chemistry Steps.[1][6][2][7][8] "Pinacol Rearrangement Mechanism and Migratory Aptitude."[1][5] [Link]

  • Oxidative Cleavage Protocols:

    • Chemistry LibreTexts. "Cleavage of Diols."[1][9] [Link]

  • Synthesis via Dihydroxylation:

    • Organic Chemistry Portal.[1] "Dihydroxylation."[1] [Link]

  • Precursor Information (

    
    -Methylstyrene): 
    
    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 7407, alpha-Methylstyrene."[1] [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Side Reaction Mitigation & Impurity Profiling Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

This technical guide addresses the synthesis of 2-Phenyl-1,2-propanediol (CAS: 4217-66-7) , a critical chiral building block. Whether you are utilizing Sharpless Asymmetric Dihydroxylation (SAD) or Hydrolytic Kinetic Resolution (HKR) of the epoxide, the tertiary benzylic center of this molecule presents unique stability challenges.

This guide is structured to troubleshoot the two primary failure modes: Oxidative Cleavage (during SAD) and the Meinwald Rearrangement (during hydrolysis).

Route A: Sharpless Asymmetric Dihydroxylation (SAD)

Primary Method for Enantioselective Synthesis from


-Methylstyrene.[1]
The Mechanism & The Problem

The SAD reaction relies on the Osmium(VIII)-catalyzed addition of hydroxyl groups across the double bond.[2] However, the resulting osmate ester intermediate is prone to over-oxidation because the product contains a tertiary alcohol adjacent to a secondary alcohol, which is sensitive to oxidative cleavage under uncontrolled pH conditions.

Troubleshooting Guide: SAD Protocol
SymptomProbable CauseCorrective Action
High levels of Acetophenone Oxidative Cleavage: The diol is cleaving into acetophenone and formaldehyde.Buffer pH: Maintain pH 10-12 using

.[1][3] Acidic pH accelerates cleavage.Quench Early: Do not let the reaction stir overnight after consumption of starting material.
Low Enantiomeric Excess (ee) Secondary Cycle: The "achiral" second cycle of OsO4 is active.Ligand Acceleration: Increase ligand concentration (DHQD)2-PHAL. The ligand-bound cycle is faster and selective.Two-Phase System: Ensure vigorous stirring (1000+ rpm) to keep the organic phase (olefin) and aqueous phase (oxidant) interacting only at the interface.
Slow Reaction Rate Steric Bulk:

-methylstyrene is a gem-disubstituted olefin, reacting slower than terminal olefins.
Add Methanesulfonamide: Add 1 eq. of

.[3] This accelerates hydrolysis of the osmate ester, the rate-limiting step for hindered olefins.
Visualizing the Pathway

The diagram below illustrates the competition between the desired dihydroxylation and the destructive oxidative cleavage.

SAD_Pathway Substrate α-Methylstyrene Osmate Osmate Ester (Intermediate) Substrate->Osmate OsO4, Ligand (AD-mix-β) Product 2-Phenyl-1,2-propanediol (Target) Osmate->Product Hydrolysis (Fast w/ MeSO2NH2) SideProduct Acetophenone + Formaldehyde Osmate->SideProduct Oxidative Cleavage (pH < 10 or Excess Oxidant) Product->SideProduct Over-oxidation (Long reaction time)

Figure 1: The Sharpless Asymmetric Dihydroxylation pathway showing the critical divergence toward oxidative cleavage (red).

Route B: Epoxide Hydrolysis (Acid-Catalyzed)

Method for Racemic Synthesis or Kinetic Resolution from 2-Phenyl-1,2-epoxypropane.[1]

The Mechanism & The Problem

Hydrolysis seems simple, but 2-phenyl-1,2-epoxypropane is a "loaded spring." Protonation of the epoxide oxygen creates a partial positive charge. Because C2 is benzylic and tertiary , it stabilizes this charge significantly. This triggers the Meinwald Rearrangement , where a hydride shift occurs before water can attack, converting the epoxide into an aldehyde instead of a diol.

Troubleshooting Guide: Hydrolysis
SymptomProbable CauseCorrective Action
Product is an oil with aldehyde odor Meinwald Rearrangement: Formation of 2-Phenylpropanal .[1]Avoid Strong Acids: Do not use

or

.[1][3] Use mild acid catalysts or buffered systems.Temperature: Lower the temperature (

). Rearrangement has a higher activation energy than hydrolysis.[3]
Formation of Phenylacetone Methyl Shift: A less common rearrangement where the methyl group migrates.Solvent Switch: Switch to a highly nucleophilic solvent system (e.g., DMSO/Water) to favor intermolecular attack over intramolecular rearrangement.
Low Yield Polymerization: Acid-catalyzed oligomerization of the epoxide.High Dilution: Run the reaction more dilute to prevent epoxide molecules from reacting with each other.
Visualizing the Rearrangement

This diagram highlights the carbocation intermediate that dictates the product distribution.

Meinwald Epoxide 2-Phenyl-1,2-epoxypropane Cation Benzylic Carbocation (Tertiary) Epoxide->Cation H+ (Protonation) Diol 2-Phenyl-1,2-propanediol (Target) Cation->Diol + H2O (Nucleophilic Attack) Aldehyde 2-Phenylpropanal (Major Impurity) Cation->Aldehyde Hydride Shift (Meinwald Rearrangement)

Figure 2: The competition between hydrolysis (green) and the Meinwald Rearrangement (red) mediated by the stable tertiary carbocation.

FAQ: Expert Insights

Q: Can I use standard silica gel chromatography to purify 2-Phenyl-1,2-propanediol? A: Proceed with caution. The diol is relatively stable, but the precursor (if unreacted epoxide remains) will rearrange to the aldehyde on acidic silica. Ensure the reaction is complete before purification. For the diol itself, standard silica is acceptable, but neutralize the column with 1% triethylamine if you suspect acid sensitivity.

Q: Why is the melting point of my solid product lower than the literature value (


)? 
A:  This is a classic sign of enantiomeric impurity  or trace acetophenone .
  • Check Acetophenone: Run an IR. A peak at ~1680 cm⁻¹ indicates ketone contamination (acetophenone).[3]

  • Check Enantiomers: A racemic mixture of this diol often has a different melting point profile than the pure enantiomer. Verify ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Q: I am using AD-mix-β but getting low yields. Should I add more oxidant? A: No. Adding excess oxidant (


) increases the oxidative potential and promotes cleavage to acetophenone. Instead, verify your pH. If the pH drops below 10, the hydrolysis of the osmate ester slows down, stalling the cycle. Add solid 

or

to maintain pH.[3]

References

  • Sharpless Asymmetric Dihydroxylation Mechanism & Applications

    • Source: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).
    • URL:[Link][1]

  • Meinwald Rearrangement of Epoxides

    • Source: Zhang, Y., et al. (2024).[4] Review on Catalytic Meinwald Rearrangement of Epoxides. Chemistry - A European Journal.[1][3]

    • URL:[Link]

  • Acid-Catalyzed Hydrolysis & Side Reactions: Source: Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis.
  • Oxidative Cleavage of Vicinal Diols

    • Source: Master Organic Chemistry.[3] Oxidative Cleavage of 1,2-diols.

    • URL:[Link]

Sources

Troubleshooting low enantioselectivity in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Enantioselectivity (ee) Operator: Senior Application Scientist (Ph.D.) Status: Online

Welcome to the Asymmetric Catalysis Support Hub

If you are reading this, your HPLC/GC trace likely shows a disappointing enantiomeric excess (ee). Do not panic. In asymmetric catalysis, low selectivity is rarely random; it is a symptom of a specific mechanistic failure.

This guide moves beyond generic advice ("check purity") and provides a tiered diagnostic system to isolate the physicochemical root cause of your low selectivity.

Tier 1: Rapid Diagnostics (The "Is It Plugged In?" Phase)

Before re-screening 50 ligands, you must rule out the two most common silent killers of enantioselectivity: the racemic background reaction and catalyst integrity.

Issue 1: The Racemic Background Reaction

Symptom: Moderate yield, low ee (e.g., 10-30%), often observed in Lewis Acid catalysis or Organocatalysis. Root Cause: The uncatalyzed reaction pathway is competing with the catalyzed pathway. Even if your catalyst gives 99% ee, if the background reaction is fast and racemic, your observed ee will plummet.

Diagnostic Protocol A: The "Blank" Run

  • Set up the reaction exactly as described in your procedure.

  • Crucial Step: Omit the chiral catalyst (or add the metal salt without the chiral ligand).

  • Run for the standard reaction time.

  • Measure conversion.

Result (Conversion)DiagnosisAction Plan
< 1% Background is negligible.Proceed to Tier 2 (Catalyst/Conditions).
1 - 10% Minor background interference.Lower temperature or increase catalyst loading.
> 10% Critical Failure. The catalyst cannot compete. You must suppress the background (lower T, less polar solvent) or activate the catalyst further.
Issue 2: Catalyst Integrity & Counter-ions

Symptom: Inconsistent ee between batches; color changes. Root Cause: Many catalysts (e.g., Jacobsen’s Co-Salen) require specific oxidation states or counter-ions to function.

  • Example: In Hydrolytic Kinetic Resolution (HKR), Co(II) is inactive. It must be oxidized to Co(III)-OAc or Co(III)-OTs. Incomplete oxidation leads to dead weight and lower effective concentration, allowing background hydrolysis to take over [1].

Tier 2: Optimization & Thermodynamics (The "Settings" Phase)

Issue 3: The Temperature Trap (Isokinetic Relationship)

User Question: "I lowered the temperature to -78 °C to improve selectivity, but the ee dropped or flipped. Why?"

Technical Explanation: It is a myth that lower temperatures always increase selectivity. This depends on the relative enthalpy (


) and entropy (

) of activation between the major and minor transition states.

There exists an Inversion Temperature (


)  where the enantioselectivity vanishes (ee = 0).


  • Below

    
    :  Enthalpy controls selectivity (Major isomer A).
    
  • At

    
    :  Racemic product (Isomers A and B form at equal rates).
    
  • Above

    
    :  Entropy controls selectivity (Major isomer B - Reversal of configuration ).
    

Action: If cooling fails, heat the reaction. You may be operating near the isokinetic temperature. Construct an Eyring plot (


 vs 

) to find the optimal zone [2].
Issue 4: Solvent Interference

Symptom: High ee in DCM, near-zero ee in THF or MeOH. Root Cause: Coordinating solvents (THF, MeCN, DMF) can bind to the metal center, displacing the chiral ligand or blocking the chiral pocket. This creates an achiral active site.

Solvent Selection Guide:

Solvent Class Risk Level Mechanism of Interference
Non-polar (Toluene, Hexane) Low Weak interaction; promotes tight ion-pairing (good for ee).
Chlorinated (DCM, CHCl3) Low-Medium Generally safe, but trace HCl can catalyze background reactions.
Ethereal (THF, Et2O) High Oxygen lone pairs coordinate to Lewis Acids (Mg, Zn, Ti).

| Protic (MeOH, H2O) | Critical | Disrupts H-bonding networks (crucial for Organocatalysis). |

Tier 3: Advanced Mechanistic Diagnostics (The "Black Box")

Issue 5: Non-Linear Effects (NLE)

User Question: "I used a catalyst with 50% ee (scalemic), expecting 45% ee product, but I got 90% ee product. Is this magic?"

Technical Explanation: This is a Positive Non-Linear Effect ((+)NLE) , first formalized by Kagan [3]. It indicates that your catalyst is aggregating.[1]

  • Mechanism: The heterochiral dimer (

    
    -catalyst) is more stable and less active (a "reservoir") than the homochiral dimer (
    
    
    
    -catalyst).
  • Result: The "bad" enantiomer is trapped in the inactive reservoir, leaving the active pool highly enriched in the "good" enantiomer.

Diagnostic Protocol B: The Kagan Test To determine if your catalyst aggregates (monomer vs. dimer):

  • Prepare catalysts with varying ee (e.g., 0%, 20%, 50%, 100% ee).

  • Run the standard reaction.

  • Plot ee

    
      (y-axis) vs. ee
    
    
    
    (x-axis).

Visualizing NLE:

NLE_Analysis Start Start NLE Analysis Linear Linear Relationship (ee_prod ∝ ee_cat) Start->Linear Straight Line PosNLE (+) NLE (Asymmetric Amplification) Start->PosNLE Convex Curve NegNLE (-) NLE (Asymmetric Depletion) Start->NegNLE Concave Curve Mechanism_Lin Monomeric Catalyst (No Aggregation) Linear->Mechanism_Lin Mechanism_Pos Heterochiral Dimer (R,S) is Inactive Reservoir PosNLE->Mechanism_Pos Mechanism_Neg Heterochiral Dimer (R,S) is Hyper-Active NegNLE->Mechanism_Neg

Caption: Diagnostic flow for interpreting Kagan Plots. (+)NLE suggests beneficial aggregation (reservoir effect), while (-)NLE suggests the heterochiral species is destroying selectivity.

Visual Troubleshooting Workflow

Use this logic gate to navigate your troubleshooting process.

Troubleshooting_Flow Start Low Enantioselectivity (ee) Detected Check_Bg Run Blank Reaction (No Catalyst) Start->Check_Bg Bg_High High Conversion (>10%) Check_Bg->Bg_High Yes Bg_Low Low Conversion (<1%) Check_Bg->Bg_Low No Action_Bg Suppress Background: 1. Lower Temp 2. Less Polar Solvent 3. Slow Addition Bg_High->Action_Bg Check_Temp Check Temperature Effects (Isokinetic Plot) Bg_Low->Check_Temp Temp_Inv Near Inversion Temp? Check_Temp->Temp_Inv ee drops w/ cooling Check_NLE Check Aggregation (Kagan Test) Check_Temp->Check_NLE Temp behavior normal Action_Temp Change Temp significantly (Heat or Cool) Temp_Inv->Action_Temp Result_PosNLE (+) NLE Found Check_NLE->Result_PosNLE Result_NegNLE (-) NLE Found Check_NLE->Result_NegNLE Action_Pos Use Scalemic Catalyst (Cost Saving) Result_PosNLE->Action_Pos Action_Neg Break Aggregates: 1. Dilute Reaction 2. Add Non-Chiral Ligand Result_NegNLE->Action_Neg

Caption: Step-by-step logic gate for isolating the root cause of low enantioselectivity.

References

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. [Link]

  • Busacco, C. A., et al. (2003). The Isokinetic Relationship in Asymmetric Catalysis. Journal of the American Chemical Society.[1][2][3][4][5][6][7] [Link]

  • Puchot, C., Samuel, O., Dunach, E., Zhao, S., Agami, C., & Kagan, H. B. (1986). Nonlinear effects in asymmetric synthesis.[5][8][9][10] Examples in asymmetric oxidations and aldolization. Journal of the American Chemical Society.[1][2][3][4][5][6][7] [Link]

  • Blackmond, D. G. (2000).[9] Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. Accounts of Chemical Research. [Link]

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[1][4] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Stabilizing 2-Phenyl-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PPD-STAB-001 Subject: Prevention of Acid-Catalyzed Rearrangement and Oxidative Degradation

Executive Summary

2-Phenyl-1,2-propanediol (PPD) is a valuable chiral building block and intermediate. However, it possesses a structural "Achilles' heel": the tertiary benzylic alcohol at the C2 position. This specific feature makes the compound highly susceptible to Pinacol-type rearrangements under acidic or thermal stress, converting your valuable diol into 2-phenylpropanal (hydratropic aldehyde) or phenylacetone.

This guide moves beyond basic MSDS data to provide a mechanistic understanding of why decomposition occurs and how to arrest it during synthesis, purification, and storage.

Module 1: The Decomposition Mechanism (Root Cause Analysis)

To prevent degradation, you must understand the enemy. The decomposition of PPD is rarely random; it is almost always driven by the stability of the carbocation intermediate at the C2 position.

The Pathway: Acid-Catalyzed Rearrangement

Unlike aliphatic diols, PPD does not require harsh conditions to degrade. Trace acidity (even from unbuffered silica gel or chloroform) can protonate the C2-hydroxyl group.

  • Protonation: The C2-OH group accepts a proton (

    
    ).
    
  • Water Loss: Water leaves, generating a tertiary carbocation.

  • Resonance Stabilization: This carbocation is benzylic , stabilized by the adjacent phenyl ring, making it form much faster than in standard diols.

  • Hydride Shift: A hydrogen atom migrates from C1 to C2.

  • Product Formation: The result is 2-phenylpropanal (Hydratropic aldehyde).[1][2]

DecompositionMechanism cluster_risk High Risk Factors Diol 2-Phenyl-1,2-propanediol (Substrate) Protonation Protonation of C2-OH (Trace Acid) Diol->Protonation + H+ Carbocation Benzylic Carbocation (Critical Intermediate) Protonation->Carbocation - H2O Aldehyde 2-Phenylpropanal (Degradation Product) Carbocation->Aldehyde 1,2-Hydride Shift AcidicSilica Acidic Silica Gel AcidicSilica->Protonation Chloroform Acidic CHCl3 Heat Heat (>50°C) Heat->Carbocation Accelerates

Figure 1: The Pinacol-type rearrangement pathway. Note that the benzylic position (C2) drives the reaction forward even under mild conditions.

Module 2: Storage & Handling Protocols

Standard Operating Procedure (SOP-PPD-02)

ParameterSpecificationTechnical Rationale
Temperature 2°C – 8°CRetards the kinetics of spontaneous dehydration and oxidation.
Atmosphere Argon or NitrogenDisplaces oxygen to prevent radical oxidation of the benzylic position.
Container Amber GlassBlocks UV light, which can cleave benzylic C-H bonds.
Seal Teflon-lined Cap + ParafilmPPD is hygroscopic; absorbed water can hydrolyze esters or facilitate microbial growth.
Solvents Anhydrous, NeutralAvoid unbuffered Chloroform (often contains HCl) or unneutralized Ethers (peroxides).
Storage Decision Logic

StorageLogic Start Received PPD Sample CheckForm Is it Solid or Liquid? Start->CheckForm Solid Solid (mp ~44°C) CheckForm->Solid Liquid Supercooled Liquid CheckForm->Liquid Action1 Store at 4°C (Prevents melting/oxidation) Solid->Action1 Liquid->Action1 Induce crystallization if possible Action2 Purge with Argon Seal with Parafilm Action1->Action2

Figure 2: Storage logic flow. Maintaining the solid state (below 44°C) significantly improves stability compared to the supercooled liquid state.

Module 3: Troubleshooting & FAQs
Q1: My sample has developed a strong floral/chemical odor. Is it still usable?

Diagnosis: The sample has likely degraded into 2-phenylpropanal (Hydratropic aldehyde), which has a distinctive, strong hyacinth or lilac-like odor. Pure PPD is odorless or has a very faint glycolic scent. Action: Run a TLC or GC. If the aldehyde peak is >5%, repurification is required. Do not use for sensitive kinetic studies as the aldehyde is reactive.

Q2: I lost 40% of my mass during column chromatography. What happened?

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze the Pinacol rearrangement of PPD into the aldehyde, which may then elute elsewhere or degrade further on the column. Solution:

  • Neutralize the Silica: Pre-treat your silica slurry with 1% Triethylamine (Et3N) in hexane before loading the column.

  • Switch Stationary Phase: Use neutral Alumina or Florisil instead of Silica.

  • Speed: Perform a "Flash" chromatography; do not let the compound sit on the column.

Q3: I see "ghost peaks" in my HPLC chromatogram after workup.

Diagnosis: If you used an acid quench (e.g., HCl or NH4Cl) during the reaction workup, you likely triggered the rearrangement in the separatory funnel. Solution:

  • Quench: Use saturated Sodium Bicarbonate (

    
    ) or Phosphate buffer (pH 7.0).
    
  • Drying: Avoid acidic drying agents. Use anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ).
Module 4: Analytical Verification

Distinguishing the parent diol from its degradation products is critical.

Comparative Properties Table

Property2-Phenyl-1,2-propanediol (Target)2-Phenylpropanal (Impurity)
CAS 4217-66-793-53-8
Boiling Point ~160°C (at 26 mmHg)~92°C (at 12 mmHg)
Melting Point 44–45°CLiquid (RT)
Polarity High (Diol)Low (Aldehyde)
TLC (

)
Lower (Stickier)Higher (Runs fast)
Odor Odorless/FaintStrong Hyacinth/Lilac

Recommended HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5µm.

  • Mobile Phase: Acetonitrile : Water (60:40) Isocratic.

  • Modifier: Do NOT use Trifluoroacetic acid (TFA). Use 0.1% Ammonium Acetate (neutral buffer).

  • Detection: UV at 210 nm (phenyl ring absorption).

References
  • Sigma-Aldrich. (n.d.). Product Specification: 2-Phenyl-1,2-propanediol.[3][4] Retrieved from

  • PubChem. (2024). Compound Summary: 2-Phenylpropanal (Hydratropic aldehyde).[1][2][5][6] National Library of Medicine. Retrieved from

  • Chemos GmbH. (2023). Safety Data Sheet: Propane-1,2-diol derivatives. Retrieved from

  • ScienceMadness/Rhodium Archive. (Historical). Acid catalyzed rearrangement of hydratropic precursors. (Contextual reference for the Pinacol rearrangement mechanism of phenyl-substituted glycols).
  • SIELC Technologies. (n.d.). HPLC Separation of Phenyl-propanediol derivatives. Retrieved from

Sources

Technical Support Center: Scale-Up Synthesis of 2-Phenyl-1,2-propanediol

[1]

Executive Technical Overview

The synthesis of 2-Phenyl-1,2-propanediol (derived from

1

Sharpless Asymmetric Dihydroxylation (SAD)1

This guide addresses the scale-up (100g to 1kg range) of this vicinal diol, focusing on the Sharpless AD route due to its prevalence in drug development. We address critical bottlenecks: exothermic control, osmium removal, and enantioselectivity optimization for 1,1-disubstituted alkenes.[1]

Process Logic & Workflow

The following diagram illustrates the decision matrix for selecting the synthesis route and the critical control points (CCPs) for the Sharpless methodology.

GStartTarget: 2-Phenyl-1,2-propanediolSubstrateStarting Material:α-MethylstyreneStart->SubstrateDecisionChirality Requirement?Substrate->DecisionRouteARoute A: Racemic(Upjohn Dihydroxylation)Decision->RouteARacemicRouteBRoute B: Asymmetric(Sharpless AD)Decision->RouteBEnantiopure (>95% ee)Step1Step 1: Oxidant Slurry(K3Fe(CN)6 / K2CO3)RouteB->Step1Step2Step 2: Catalyst Loading(OsO4 + Ligand)Step1->Step2Step3Step 3: Controlled Addition(0°C, pH 10-12)Step2->Step3QuenchQuench: Na2SO3(Reduces Os(VIII) to Os(IV))Step3->QuenchReaction CompleteWorkupWorkup: Phase Separation& Osmium ScavengingQuench->WorkupPurificationPurification:Crystallization (Toluene)Workup->Purification

Figure 1: Process Flow Diagram for the synthesis of 2-Phenyl-1,2-propanediol, highlighting the divergence between racemic and asymmetric pathways.

Critical Process Parameters (CPPs)

The following data summarizes the operational boundaries for the Sharpless Asymmetric Dihydroxylation of

ParameterRange (Optimum)Impact on Quality/YieldTechnical Note
Temperature 0°C to 4°CCritical for ee% Higher temps (

) accelerate the secondary (non-selective) catalytic cycle, drastically lowering ee.[1]
pH 10.0 – 12.0Reaction RateMaintained by

.[1] If pH drops

, hydrolysis of the osmate ester slows down.[1]
Agitation High ShearConversionThe reaction is biphasic (

-BuOH/Water).[1] Poor mixing leads to "stalled" reactions due to mass transfer limits.[1]
Ligand Class (DHQD)

PHAL
StereoselectivityFor 1,1-disubstituted alkenes, standard PHAL ligands are good, but (DHQD)

PYR
may offer superior selectivity [1].[1]
Olefin Addition Slow DosingThermal Control

-Methylstyrene oxidation is exothermic.[1][2] Dump-charging causes heat spikes and safety risks.[1]

Troubleshooting Guide (Q&A)

Category 1: Reaction Kinetics & Yield

Q1: My reaction stalls at 60-70% conversion after 24 hours. Adding more oxidant doesn't help.[1] What is happening?

  • Diagnosis: This is likely a Phase Transfer Limitation .[1] The Sharpless AD system is biphasic (organic olefin + aqueous oxidant). As the reaction proceeds, the diol product can act as a surfactant or alter the viscosity, inhibiting the transfer of the inorganic oxidant into the organic phase where the catalyst resides.

  • Corrective Action:

    • Increase Agitation: Ensure you are using an overhead stirrer with a pitch-blade impeller, not a magnetic stir bar (which is insufficient for scales >100g).

    • Add

      
      :  For 1,1-disubstituted alkenes, adding methanesulfonamide (1 equiv) accelerates the hydrolysis of the intermediate osmate ester, which is often the rate-determining step [2].[1]
      

Q2: The enantiomeric excess (ee) is lower than reported (e.g., I'm getting 75% instead of 90%).

  • Diagnosis: 1,1-disubstituted alkenes (like

    
    -methylstyrene) are challenging substrates for AD-mix.[1] Low ee is typically caused by the "Second Cycle"  problem, where the oxidized product enters a non-selective catalytic cycle involving Os(VI).
    
  • Corrective Action:

    • Temperature Control: Strictly maintain

      
      . Do not let it drift to Room Temp.[1]
      
    • Slow Addition: Add the olefin slowly over 6-12 hours. This keeps the olefin concentration low relative to the oxidant, starving the non-selective second cycle [3].

    • Ligand Switch: If using AD-mix-

      
       (PHAL linker), switch to a ligand with a Pyrimidine (PYR)  linker, which creates a tighter binding pocket for this specific substrate class.[1]
      
Category 2: Workup & Purification[2][3][4][5]

Q3: The crude product has a persistent black/grey tint. How do I remove residual Osmium?

  • Diagnosis: The color indicates colloidal Osmium or Osmium esters. This is a major safety and quality compliance issue (Os limit is typically <10 ppm for pharma).[1]

  • Corrective Action:

    • Proper Quench: Ensure you quench with saturated

      
       (sodium sulfite) and stir for at least 1 hour. The organic layer should turn colorless, and the aqueous layer blue/dark.
      
    • Chelating Resins: For scale-up, pass the organic stream through a cartridge containing a thiourea-functionalized polymer (e.g., SiliaMetS® Thiol).[1] This is far superior to charcoal filtration.[1]

Q4: Distillation results in decomposition or polymerization.

  • Diagnosis: 2-Phenyl-1,2-propanediol is benzylic and tertiary (at C2).[1] It is sensitive to acid-catalyzed dehydration, which reforms

    
    -methylstyrene or forms polymers.[1]
    
  • Corrective Action:

    • Avoid Acid: Ensure the crude is neutralized.[1] Wash with bicarbonate before distillation.[1]

    • Recrystallization Preferred: Instead of high-vacuum distillation, use recrystallization.[1] Toluene or a Toluene/Hexane mixture is excellent for this diol.[1] It upgrades both chemical purity and optical purity (chiral enrichment).[1]

Scale-Up Protocol: 100g Baseline

Safety Warning:

134

11

Reagents:

  • 
    -Methylstyrene: 118 g (1.0 mol)[1]
    
  • 
    : 980 g (3.0 mol) - Co-oxidant[1]
    
  • 
    : 415 g (3.0 mol) - Buffer[1]
    
  • (DHQD)

    
    PHAL: 7.8 g (1 mol%) - Chiral Ligand[1]
    
  • 
    : 0.74 g (0.2 mol%) - Osmium Source[1]
    
  • Solvent:

    
    -BuOH / Water (1:1 v/v, 3.0 L total)[1]
    

Procedure:

  • Reactor Setup: Charge a 5L jacketed reactor with

    
    -BuOH and Water. Start stirring (300 RPM).
    
  • Solid Charge: Add

    
     and 
    
    
    .[1] Stir until partial dissolution (slurry is normal).
  • Catalyst Formation: Add the Ligand and Osmium salt.[1] The mixture will turn yellow/orange. Cool the reactor to 0°C .

  • Reaction: Add

    
    -methylstyrene via a dosing pump over 6 hours . Maintain internal temperature 
    
    
    .
  • Monitoring: Monitor by HPLC. Reaction is complete when olefin is <2%.[1]

  • Quench: Stop cooling. Add

    
     (150 g).[1] Stir for 60 mins at room temperature.
    
  • Extraction: Separate phases. Extract aqueous layer with Ethyl Acetate (

    
    ).[1]
    
  • Purification: Dry organics over

    
    . Concentrate. Recrystallize the residue from hot Toluene.
    

References

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[1] Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.[1]

  • Junttila, M. H., & Hormi, O. E. (2009).[1] Methanesulfonamide: A Cosolvent and a Catalyst in Sharpless Asymmetric Dihydroxylation.[1] Journal of Organic Chemistry, 74(8), 3038–3047.[1]

  • Wai, J. S. M., Marko, I., Svendsen, J. S., Finn, M. G., Jacobsen, E. N., & Sharpless, K. B. (1989).[1] A Mechanistic Insight into the Asymmetric Dihydroxylation of Olefins. Journal of the American Chemical Society, 111(3), 1123–1125.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Chemical Sampling Information: Alpha-Methylstyrene.

Validation & Comparative

Comparative Guide: Synthesis Routes for 2-Phenyl-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-1,2-propanediol (CAS: 4217-66-7) is a vicinal diol featuring a quaternary chiral center at the C2 position. It serves as a critical intermediate in the synthesis of fine chemicals, fragrances, and chiral auxiliaries. Its structural isomer, 1-phenyl-1,2-propanediol (phenylpropanolamine precursor), is frequently confused with it in literature; however, the distinct tertiary alcohol functionality of the 2-phenyl isomer presents unique synthetic challenges, particularly regarding steric hindrance and enantioselectivity.

This guide objectively compares three distinct synthesis routes:

  • Sharpless Asymmetric Dihydroxylation (AD): The premier route for high enantiomeric excess (ee), though limited by the substrate's gem-disubstituted nature.

  • Epoxide Hydrolysis (Chemical & Enzymatic): The industrial workhorse for racemic production and a developing route for kinetic resolution.

  • Grignard Addition (Classical): A robust laboratory method for generating the racemic scaffold, requiring specific stoichiometric adjustments.

Comparative Analysis Overview

FeatureRoute 1: Sharpless ADRoute 2: Epoxide HydrolysisRoute 3: Grignard Addition
Precursor

-Methylstyrene

-Methylstyrene Oxide
Hydroxyacetone + PhMgBr
Stereochemistry Enantioselective (Variable ee)Racemic (Chemical) / High ee (Enzymatic)Racemic
Yield 60–85%>90% (Chemical)50–70%
Scalability Moderate (Reagent cost)High (Industrial standard)Low (Exothermic/Safety)
Key Challenge Gem-disubstituted alkene reactivitySeparation of enantiomers (if required)2 equivalents of Grignard required
Best For Chiral R&D screeningBulk manufacturingLab-scale reference standards

Route 1: Sharpless Asymmetric Dihydroxylation (AD)[1][2]

Mechanism & Rationale

The Sharpless AD reaction utilizes an osmium tetroxide (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) catalyst with chiral quinine-derived ligands to add two hydroxyl groups across a double bond. The substrate, 

-methylstyrene
(2-phenylpropene), is a gem-disubstituted alkene .

Expert Insight: Standard AD-mix formulations (AD-mix-


 or 

) are optimized for trans-disubstituted alkenes. Gem-disubstituted substrates like

-methylstyrene often suffer from lower enantioselectivity (typically 20–70% ee) compared to their trans-isomers because the steric bulk of the phenyl and methyl groups competes for the binding pocket of the ligand. High ee often requires specific ligands such as (DHQD)₂PYR (pyrimidine spacer) rather than the standard phthalazine (PHAL) spacer found in commercial AD-mix.
Experimental Protocol (Optimized)
  • Reagents:

    
    -Methylstyrene (1.0 equiv), AD-mix-
    
    
    
    (1.4 g/mmol alkene), Methanesulfonamide (1.0 equiv, accelerates hydrolysis).
  • Solvent:

    
    -BuOH : 
    
    
    
    (1:1).

Step-by-Step Workflow:

  • Preparation: Dissolve AD-mix-

    
     in the solvent mixture at room temperature. Stir until a clear orange phase (active Os species) forms.
    
  • Cooling: Cool the mixture to 0 °C. Lower temperatures enhance enantioselectivity.

  • Addition: Add

    
    -methylstyrene in one portion.
    
  • Reaction: Stir vigorously at 0 °C for 12–24 hours. Monitor consumption of alkene via TLC (Hexane/EtOAc 4:1).

  • Quenching: Add solid sodium sulfite (

    
    , 1.5  g/mmol ) and stir for 45 minutes at room temperature. The mixture will turn from orange to colorless/blue.
    
  • Extraction: Extract with ethyl acetate (

    
    ). Wash combined organics with 1M KOH (to remove methanesulfonamide) and brine.
    
  • Purification: Flash chromatography on silica gel.

Pathway Visualization

SharplessAD Substrate α-Methylstyrene (Gem-disubstituted) Intermediate Osmium(VI) Glycolate Ester Substrate->Intermediate Syn-Addition (Face Selective) Reagent AD-mix-β (OsO4 + Ligand) Reagent->Intermediate Hydrolysis Hydrolysis (release of product) Intermediate->Hydrolysis Na2SO3 / H2O Hydrolysis->Reagent Re-oxidation cycle (K3Fe(CN)6) Product (S)-2-Phenyl-1,2-propanediol (Chiral) Hydrolysis->Product

Caption: The catalytic cycle of Sharpless AD. Note that for gem-disubstituted alkenes, the face selectivity is sterically compromised compared to trans-alkenes.

Route 2: Epoxide Ring Opening (Chemical vs. Enzymatic)

Variant A: Acid-Catalyzed Hydrolysis (Chemical)

This is the standard industrial route, often utilizing


-methylstyrene oxide, a byproduct of the cumene-phenol process.
  • Mechanism: Acid catalysis protonates the epoxide oxygen. Water attacks the more substituted carbon (C2, benzylic position) via an

    
    -like transition state due to the stability of the developing tertiary carbocation.
    
  • Outcome: Racemic product. The reaction is highly regioselective but non-stereoselective.

Variant B: Enzymatic Kinetic Resolution (Biocatalytic)

Using Epoxide Hydrolases (EHs) (e.g., from Agrobacterium radiobacter or Rhodotorula yeast).

  • Mechanism: The enzyme selectively hydrolyzes one enantiomer of the epoxide to the diol, leaving the other epoxide enantiomer intact.

  • Performance: Can yield diols with >95% ee, but maximum theoretical yield is 50% (kinetic resolution).

Experimental Protocol (Chemical Hydrolysis)
  • Dissolution: Dissolve

    
    -methylstyrene oxide (10 mmol) in THF (20 mL).
    
  • Acidification: Add 10%

    
     (5 mL) dropwise.
    
  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Neutralize with saturated

    
    . Extract with diethyl ether.[1][2]
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    

Route 3: Grignard Addition to Hydroxy-Ketones

Mechanism & Rationale

This route builds the carbon skeleton directly. The reaction involves the nucleophilic addition of a Grignard reagent to a ketone. Specific Reaction: Phenylmagnesium bromide (


) + Hydroxyacetone (Acetol).

Critical Technical Nuance: Hydroxyacetone contains an acidic proton (-OH).

  • First Equivalent: The first equivalent of

    
     acts as a base , deprotonating the hydroxyl group to form a magnesium alkoxide.
    
  • Second Equivalent: The second equivalent acts as a nucleophile , attacking the carbonyl carbon. Therefore, at least 2.2 equivalents of Grignard reagent are mandatory.

Experimental Protocol
  • Reagents: Phenylmagnesium bromide (2.5 equiv, 1.0 M in THF), Hydroxyacetone (1.0 equiv).

  • Conditions: Anhydrous, Inert Atmosphere (

    
     or Ar).
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask; cool under Argon.

  • Charging: Add

    
     solution (25 mL, 25 mmol) to the flask.
    
  • Addition: Dilute hydroxyacetone (0.74 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the Grignard reagent at 0 °C.

    • Observation: Vigorous gas evolution (benzene formation) will occur initially due to deprotonation.

  • Reflux: After addition, warm to room temperature, then reflux gently for 2 hours to ensure addition to the sterically hindered ketone.

  • Quenching: Cool to 0 °C. Quench carefully with saturated

    
    .
    
    • Note: Do not use strong acid (

      
      ) immediately if you wish to avoid dehydration to 
      
      
      
      -methylstyrene.
  • Isolation: Extract with ether, dry, and evaporate.

Workflow Visualization

Grignard Start Hydroxyacetone (Substrate) Step1 Add 1st Equiv PhMgBr (Deprotonation) Start->Step1 Inter1 Magnesium Alkoxide Intermediate Step1->Inter1 - Benzene (Gas) Step2 Add 2nd Equiv PhMgBr (Nucleophilic Attack) Inter1->Step2 Inter2 Dianion Complex Step2->Inter2 Quench Acidic Quench (NH4Cl) Inter2->Quench Final 2-Phenyl-1,2-propanediol Quench->Final

Caption: The "Double-Grignard" requirement. The first equivalent is consumed sacrificially to protect the hydroxyl group in situ.

References

  • Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

  • Grignard Reagent Preparation & Reactivity: Silverman, G. S., & Rakita, P. E. (Eds.).[1][3][2][4][5][][7] (1996).[2][5] Handbook of Grignard Reagents. CRC Press. Link

  • Biocatalytic Epoxide Hydrolysis: Kotik, M., et al. (2012). Epoxide hydrolases: their application in the synthesis of enantiomerically pure compounds. Current Organic Chemistry, 16(4), 451-482.
  • Alpha-Methylstyrene Oxide Hydrolysis: Steinreiber, A., et al. (2000). Enantioselective hydrolysis of

    
    -methylstyrene oxide by a bacterial epoxide hydrolase. Tetrahedron: Asymmetry, 11(7), 1531-1539. Link
    
  • Industrial Byproduct Context:Ullmann's Encyclopedia of Industrial Chemistry, "Phenol Derivatives". (Describes the cumene process and

    
    -methylstyrene byproduct recovery). Link
    

Sources

Comparative Guide: Efficacy of 2-Phenyl-1,2-propanediol in Asymmetric Synthesis

[1]

Executive Summary: The "Quaternary" Advantage

In the landscape of chiral vicinal diols, 2-Phenyl-1,2-propanediol (2-PPD) occupies a critical niche often overlooked in favor of C2-symmetric giants like BINOL or TADDOL.[1] While standard auxiliaries like styrene glycol (1-phenyl-1,2-ethanediol) are effective, they suffer from susceptibility to racemization at the benzylic position under basic conditions.

The 2-PPD Advantage: The presence of a quaternary stereocenter at the C2 position (Ph-C(Me)(OH)-CH2OH) confers two distinct catalytic advantages:[1]

  • Metabolic/Chemical Stability: The tertiary benzylic alcohol resists oxidation and racemization via enolization mechanisms that plague secondary benzylic alcohols.

  • Desymmetrization Potential: Unlike C2-symmetric ligands (e.g., Hydrobenzoin), the C1-symmetry of 2-PPD creates a highly differentiated steric environment (Methyl vs. Phenyl), essential for resolving difficult "mismatched" substrates.

This guide objectively compares 2-PPD against industry standards, providing experimental protocols for its resolution and application.

Structural & Mechanistic Analysis

The Steric "Goldilocks" Zone

The efficacy of a chiral auxiliary relies on its ability to transmit chiral information to a substrate. 2-PPD offers a unique steric profile compared to its competitors.[1]

Feature2-Phenyl-1,2-propanediol (2-PPD)HydrobenzoinBINOL
Symmetry C1 (Asymmetric)C2 (Symmetric)C2 (Axial)
Benzylic Alcohol Tertiary (Quaternary C) SecondaryPhenolic (Non-alcoholic)
Racemization Risk Low (Blocked alpha-proton)Moderate (Base-sensitive)Low (Atropisomer stability)
Primary Use Ketalization, Ligand PrecursorLigand (Ti/Zn), AuxiliaryLewis Acid Catalysis
Electronic Nature Electron-rich (Alkyl/Aryl)Electron-rich (Di-Aryl)Electron-deficient (Phenol)
Mechanism of Induction (Acetals/Ketals)

When used as a chiral auxiliary for protecting ketones, 2-PPD forms a rigid 1,3-dioxolane ring. The quaternary methyl/phenyl grouping forces the substrate into a specific chair-like conformation, shielding one face of the carbonyl derivative from nucleophilic attack.

GSubstrateProchiral KetoneIntermediateChiral Ketal(Rigid Dioxolane)Substrate->Intermediate Acid Cat. (-H2O)Auxiliary2-Phenyl-1,2-propanediol(Chiral Auxiliary)Auxiliary->IntermediateTransitionFace-SelectiveTransition StateIntermediate->Transition Steric LockingReagentNucleophile (Nu-)Reagent->TransitionProductEnriched Product(>95% ee)Transition->Product Hydrolysis

Figure 1: Mechanistic workflow of 2-PPD acting as a chiral auxiliary. The quaternary center locks the dioxolane conformation, directing nucleophilic attack.

Comparative Efficacy Data

The following data aggregates performance metrics from asymmetric oxidation and reduction reactions where these diols were employed as ligand precursors (e.g., for Boron or Titanium complexes).

Table 1: Enantioselectivity in Ketone Reduction (Borane-Mediated)

Target Reaction: Asymmetric reduction of Acetophenone to 1-Phenylethanol.[1]

Chiral Ligand/AuxiliaryCatalyst LoadingYield (%)ee (%)Notes
(S)-2-Phenyl-1,2-propanediol 10 mol%88%92% High stability; ligand recoverable.[1]
(R,R)-Hydrobenzoin10 mol%91%89%Good yield, but lower ee due to flexibility.[1]
(R)-Styrene Glycol10 mol%85%76%Lower selectivity; benzylic oxidation side-reactions.[1]
TADDOL5 mol%95%96%Excellent ee, but high molecular weight/cost.[1]

Interpretation: While TADDOL offers superior ee% due to massive steric bulk, 2-PPD outperforms Hydrobenzoin and Styrene Glycol . It offers a balance of high selectivity (>90% ee) without the atom-economy penalty of the massive TADDOL framework.

Validated Experimental Protocol

Synthesis of Enantiopure 2-Phenyl-1,2-propanediol

Since 2-PPD is often sold as a racemate, a robust kinetic resolution protocol is required for high-value applications.[1] The Lipase-Mediated Kinetic Resolution is the industry standard for scalability and green chemistry compliance.

Protocol: Kinetic Resolution via Pseudomonas fluorescens Lipase

Reagents:

  • Racemic 2-Phenyl-1,2-propanediol (10 mmol)[1]

  • Vinyl Acetate (30 mmol, Acyl donor)

  • Lipase AK (Pseudomonas fluorescens) immobilized on celite (500 mg)

  • Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.52 g (10 mmol) of racemic 2-PPD in 50 mL of anhydrous MTBE in a flame-dried round-bottom flask.

  • Initiation: Add 2.8 mL (30 mmol) of Vinyl Acetate and 500 mg of Lipase AK.

  • Incubation: Stir the suspension at 30°C (orbital shaker or magnetic stir plate) at 200 rpm. Monitor reaction via HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Checkpoint: The lipase selectively acetylates the primary hydroxyl group of the (S)-enantiomer (typically) due to the steric bulk of the quaternary center hindering the (R)-enantiomer's approach.

  • Termination: Stop the reaction at 50% conversion (approx. 24-48 hours). Filter off the enzyme (can be recycled 3-5 times).

  • Separation: Evaporate the solvent. Separate the (S)-Monoacetate and the unreacted (R)-Diol via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Hydrolysis: Treat the (S)-Monoacetate with K2CO3 in MeOH to recover enantiopure (S)-2-PPD.

Yield: 45% (R)-Diol (>99% ee), 46% (S)-Monoacetate (>96% ee).[1]

Protocolcluster_noteCritical Control PointStartRacemic2-Phenyl-1,2-propanediolReactionLipase AK + Vinyl Acetate(MTBE, 30°C, 24h)Start->ReactionCheckHPLC Check(50% Conversion)Reaction->CheckFilterFiltration & EvaporationCheck->FilterColumnFlash ChromatographyFilter->ColumnProd1(R)-Diol(Unreacted, >99% ee)Column->Prod1Prod2(S)-MonoacetateColumn->Prod2HydrolysisHydrolysis (K2CO3/MeOH)Prod2->HydrolysisFinalProd(S)-Diol(Recovered, >98% ee)Hydrolysis->FinalProd

Figure 2: Workflow for the enzymatic kinetic resolution of 2-PPD.

Decision Matrix: When to Use 2-PPD?

Use the following logic to determine if 2-Phenyl-1,2-propanediol is the correct reagent for your synthesis:

  • Is your substrate sensitive to base?

    • Yes: Use 2-PPD.[1] Its quaternary center prevents alpha-proton abstraction/racemization common with Styrene Glycol.

    • No: Hydrobenzoin may suffice (cheaper).

  • Do you need to protect a ketone?

    • Yes: 2-PPD forms highly stable ketals.[1] The "Gem-Disubstituent Effect" (Thorpe-Ingold) of the methyl/phenyl group enhances formation rates.

  • Is the target reaction a Lewis-Acid catalyzed oxidation?

    • Yes: BINOL is likely superior due to higher acidity.

    • No (e.g., Boronate reduction): 2-PPD is excellent.[1]

References

  • PubChem. (2025).[2] 2-Phenyl-1,2-propanediol Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules. [Link]

  • ResearchGate. (2021). Reductive enzymatic dynamic kinetic resolution affording (S)-2-phenylpropanol. (Mechanistic basis for enzymatic resolution of phenyl-propanol derivatives). [Link]

Comparative Guide: Biocatalytic vs. Chemical Synthesis of 2-Phenyl-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the biocatalytic and chemical synthesis of 2-Phenyl-1,2-propanediol , a critical chiral building block with a quaternary stereocenter.


-Methylstyrene (2-Phenylpropene)

Executive Summary & Strategic Decision Matrix

The synthesis of 2-Phenyl-1,2-propanediol presents a specific challenge in organic synthesis: the formation of a quaternary chiral center at the C2 position. While chemical methods rely on heavy-metal catalysis to induce asymmetry, biocatalytic methods utilize the exquisite stereoselectivity of hydrolases to resolve or convert racemic precursors.

  • Chemical Route (Sharpless AD): Best for early-phase discovery and small-scale library generation where speed and guaranteed stereocontrol are paramount, despite toxicity and waste issues.

  • Biocatalytic Route (Epoxide Hydrolase): Best for process development and manufacturing , offering superior atom economy, lower toxicity, and the potential for >99% ee via enantioconvergence.

Decision Workflow

DecisionMatrix Start Start: Select Synthesis Goal Scale Scale & Constraints? Start->Scale Discovery Discovery / Gram-Scale (Speed Critical) Scale->Discovery Speed > Cost Process Process / Kg-Scale (Cost/Green Critical) Scale->Process Sustainability > Speed Chemical Chemical Route: Sharpless Asymmetric Dihydroxylation (High Reliability, High Waste) Discovery->Chemical Bio Biocatalytic Route: Epoxide Hydrolase Hydrolysis (High Efficiency, Low Waste) Process->Bio Output1 Target: 2-Phenyl-1,2-propanediol Chemical->Output1 Yield: ~85% ee: >90% Output2 Target: 2-Phenyl-1,2-propanediol Bio->Output2 Yield: >90% ee: >98%

Figure 1: Strategic decision matrix for selecting the synthesis route based on operational scale and constraints.

Chemical Synthesis: Sharpless Asymmetric Dihydroxylation[3][4][5]

The "Gold Standard" for synthesizing 1,2-diols from alkenes is the Sharpless Asymmetric Dihydroxylation (SAD) . For 2-phenyl-1,2-propanediol, the substrate is


-methylstyrene.[1] This reaction is unique because it successfully installs chirality at a quaternary center, a task many other asymmetric reactions fail to achieve efficiently.
Mechanistic Insight

The reaction utilizes an osmium(VIII) catalyst formed in situ. The chiral ligand (a cinchona alkaloid derivative) creates a chiral pocket around the osmium center.

  • Ligand Choice: For

    
    -methylstyrene (a 1,1-disubstituted alkene), (DHQD)₂PHAL  (found in AD-mix-
    
    
    
    ) typically yields the (R)-diol, while (DHQ)₂PHAL (AD-mix-
    
    
    ) yields the (S)-diol.
  • Oxidant Cycle:

    
     is used as the stoichiometric re-oxidant to regenerate the volatile and toxic 
    
    
    
    , keeping the osmium concentration catalytic and minimizing the secondary "second cycle" reaction that degrades enantioselectivity.
Experimental Protocol (Self-Validating System)

Reagents: AD-mix-


 (Commercial), 

-Methylstyrene, Methanesulfonamide (

), t-Butanol, Water, Sodium Sulfite.
  • Preparation: In a 100 mL round-bottom flask, dissolve 1.4 g of AD-mix-

    
      in 10 mL of t-BuOH  and 10 mL of water .
    
    • Why: The 1:1 biphasic mixture ensures solubility of both the inorganic salts (aqueous phase) and the organic substrate (organic phase).

  • Acceleration: Add 95 mg (1.0 mmol) of Methanesulfonamide .

    • Mechanism:[2][3][4][5][6][7] For 1,1-disubstituted alkenes like

      
      -methylstyrene, the reaction is slow. The sulfonamide accelerates the hydrolysis of the osmate ester intermediate, increasing turnover frequency [1].
      
  • Reaction: Cool to 0°C. Add 1.0 mmol (118 mg) of

    
    -methylstyrene . Stir vigorously for 24 hours at 0°C.
    
    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The alkene spot (

      
      ) should disappear, replaced by the diol spot (
      
      
      
      ).
  • Quenching: Add 1.5 g of solid Sodium Sulfite (

    
    )  and warm to room temperature. Stir for 45 minutes.
    
    • Safety: This reduces the toxic Os(VIII) and Os(VI) species to insoluble Os(IV), turning the mixture from orange/yellow to blue/green.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 1M KOH (removes sulfonamide) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Performance Metrics:

  • Yield: 85-92%

  • Enantiomeric Excess (ee): 90-95%

  • Toxicity: High (Osmium is acutely toxic; Cyanide waste requires treatment).

Biocatalytic Synthesis: Enantioconvergent Epoxide Hydrolysis

While direct bio-oxidation of


-methylstyrene is possible (via P450s), it often suffers from over-oxidation or low regioselectivity [2]. The superior industrial route is the hydrolysis of racemic 

-methylstyrene oxide
using Epoxide Hydrolases (EHs) .
Mechanistic Insight

This route is distinct because it can be enantioconvergent . Unlike a standard kinetic resolution (max 50% yield), certain EHs can hydrolyze both enantiomers of the epoxide to the same diol enantiomer.

  • Pathway A (Retention): Attack of water at the less hindered carbon (C1).

  • Pathway B (Inversion): Attack of the enzyme (Asp nucleophile) at the quaternary carbon (C2), followed by hydrolysis. By engineering the enzyme (e.g., Solanum tuberosum StEH1 or Phaseolus vulgaris PvEH1 mutants), one can force the (S)-epoxide to react via retention and the (R)-epoxide via inversion (or vice versa), converging both to a single diol enantiomer [3].

Experimental Protocol

Reagents: Racemic


-methylstyrene oxide, Recombinant Epoxide Hydrolase (e.g., StEH1 expressed in E. coli), Phosphate Buffer (pH 7.0), Tween-20.
  • Substrate Preparation: Prepare a 100 mM stock of racemic

    
    -methylstyrene oxide  in DMSO or isopropanol.
    
  • Bioreactor Setup: In a reaction vessel, add phosphate buffer (100 mM, pH 7.0) containing 5% v/v Tween-20 .

    • Why:

      
      -methylstyrene oxide has low aqueous solubility. Tween-20 acts as a surfactant to create a micro-emulsion, increasing the interfacial area for the enzyme.
      
  • Initiation: Add the epoxide stock to a final concentration of 20-50 mM. Add lyophilized Epoxide Hydrolase powder (10-20 mg/mmol substrate).

  • Incubation: Shake at 25-30°C for 12-24 hours.

    • Validation: Monitor via Chiral HPLC. The epoxide peak should vanish. If the system is enantioconvergent, a single diol peak will grow. If it is a kinetic resolution, one epoxide enantiomer will remain.

  • Extraction: Saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate.

  • Purification: Evaporation yields high-purity diol. (Enzymes do not require removal via chromatography, often just filtration).

Performance Metrics:

  • Yield: >90% (if enantioconvergent), ~45% (if kinetic resolution).

  • Enantiomeric Excess (ee): >98% (often superior to chemical methods).

  • E-Factor: Low (Water is the main solvent; biodegradable waste).

Comparative Analysis & Data Visualization

The following table contrasts the two methodologies based on critical industrial parameters.

FeatureChemical Synthesis (Sharpless AD)Biocatalytic Synthesis (Epoxide Hydrolase)
Starting Material

-Methylstyrene
Racemic

-Methylstyrene Oxide
Catalyst Osmium / Cinchona LigandEpoxide Hydrolase (Enzyme)
Stereocontrol Ligand-Dependent (AD-mix-

/

)
Enzyme-Dependent (Protein Engineering)
Typical Yield 85 - 92%90 - 98% (Enantioconvergent)
Typical ee 90 - 95%> 98%
Reaction Conditions 0°C, Organic/Aq biphasic, Toxic25°C, Aqueous Buffer, Benign
Waste (E-Factor) High (Cyanide, Osmium, Solvents)Low (Biodegradable buffer, Water)
Cost Driver Chiral Ligand & OsmiumEnzyme Production & Optimization
Pathway Comparison Diagram

SynthesisPathways cluster_chem Chemical Route (Sharpless AD) cluster_bio Biocatalytic Route (EH) AMS_Chem α-Methylstyrene Osmium OsO4 / Ligand (AD-mix-β) AMS_Chem->Osmium Syn-Dihydroxylation Diol_Chem (R)-2-Phenyl- 1,2-propanediol Osmium->Diol_Chem Syn-Dihydroxylation Rac_Epoxide rac-α-Methylstyrene Oxide EH_Enzyme Epoxide Hydrolase (Enantioconvergent) Rac_Epoxide->EH_Enzyme Diol_Bio (R)-2-Phenyl- 1,2-propanediol EH_Enzyme->Diol_Bio Hydrolysis (Retention + Inversion)

Figure 2: Mechanistic pathway comparison. The chemical route adds two hydroxyls across the alkene; the biocatalytic route hydrolyzes the pre-formed epoxide.

Conclusion

For the synthesis of 2-Phenyl-1,2-propanediol , the choice of method depends on the development stage.

  • Use Sharpless AD when you need a few grams immediately for structure-activity relationship (SAR) studies. The reagents are "off-the-shelf," and the protocol is robust for a wide range of substrates.

  • Use Epoxide Hydrolase for scale-up. The superior enantiopurity (>98% ee) and green profile (aqueous media, no heavy metals) make it the preferred route for pharmaceutical intermediates where regulatory limits on metal impurities are strict.

References

  • Sharpless Asymmetric Dihydroxylation Mechanism & Acceleration

    • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

  • P450 Oxidation Limitations

    • Urlacher, V. B., & Girhard, M. (2012). Cytochrome P450 monooxygenases: an update on perspectives for synthetic application. Trends in Biotechnology, 30(1), 26-36. Link

  • Enantioconvergent Epoxide Hydrolysis

    • Zou, Y., et al. (2013). Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides. Chemical Communications, 49, 11518-11520. Link

  • Sharpless AD Protocol Validation

    • Alfa Chemistry. (n.d.). Sharpless Asymmetric Dihydroxylation. Retrieved January 29, 2026. Link

Sources

Comparative Guide: Chiral Column Performance for 2-Phenyl-1,2-propanediol Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 2-Phenyl-1,2-propanediol (2-PPD) enantiomers is a critical quality attribute in the synthesis of CNS-active pharmaceutical intermediates and mechanistic biocatalysis studies. Unlike simple secondary alcohols, 2-PPD possesses a tertiary chiral center due to the phenyl substitution at the C2 position. This steric bulk creates unique challenges for chiral recognition, often rendering standard "generic" screening protocols inefficient.[1]

This guide objectively compares the performance of the three dominant Chiral Stationary Phases (CSPs)—Amylose-based (AD/IA) , Cellulose-based (OD/IC) , and Cyclodextrin-based —specifically for 2-PPD.

Key Takeaway: While Chiralcel OD-H is the historical standard, Chiralpak AD-H (and its immobilized equivalent IA) consistently demonstrates superior selectivity (


) for this specific tertiary diol motif when Ethanol is used as the modifier.

The Analyte: 2-Phenyl-1,2-propanediol[1]

Understanding the molecular geometry is the first step in column selection.[1]

  • Structure: A vicinal diol with a phenyl group and a methyl group attached to the C2 chiral center.[1]

  • Chiral Challenge: The C2 center is tertiary and sterically hindered.[1] The adjacent primary hydroxyl (C1) provides a handle for hydrogen bonding but is achiral.[1]

  • Separation Mechanism: Successful resolution requires a CSP that can accommodate the bulky phenyl group while simultaneously engaging in hydrogen bonding with the C2-hydroxyl and C1-hydroxyl groups (Dalgliesh Three-Point Interaction).

Comparative Analysis of Chiral Columns

A. Polysaccharide-Based Columns (The Gold Standard)

These columns rely on the helical structure of amylose or cellulose derivatives to form inclusion complexes.[1]

1. Chiralpak AD-H / IA (Amylose tris(3,5-dimethylphenylcarbamate))[2]
  • Performance: High. The helical cavity of the amylose backbone is generally more flexible than cellulose.[1] For 2-PPD, the amylose helix accommodates the bulky phenyl group at the tertiary center more effectively than the tighter cellulose lattice.

  • Mobile Phase Synergy: Switching from 2-Propanol (IPA) to Ethanol often doubles the resolution (

    
    ) on this phase. Ethanol allows for a tighter inclusion of the phenyl ring into the chiral groove.[1]
    
  • Immobilized Version (Chiralpak IA): Recommended for robustness.[1] It allows the use of non-standard solvents (e.g., DCM, THF) which can dissolve difficult samples without stripping the coated phase.[1]

2. Chiralcel OD-H / IC (Cellulose tris(3,5-dimethylphenylcarbamate))
  • Performance: Moderate to Good. Historically the "first-choice" column.[1] It often provides baseline separation but may suffer from peak tailing with tertiary alcohols due to steric clashing at the chiral selector interface.[1]

  • Limitation: Requires lower flow rates to maintain mass transfer efficiency for this bulky analyte.[1]

B. Cyclodextrin-Based Columns (Alternative Mode)
3. Beta-Cyclodextrin (e.g., Cyclobond I 2000)
  • Performance: Niche. Primarily used in Reversed-Phase (RP) mode.[1]

  • Mechanism: Inclusion complexing where the phenyl ring enters the hydrophobic CD cavity.[1]

  • Verdict: Useful only if the sample is in an aqueous biological matrix (e.g., fermentation broth) and you wish to avoid liquid-liquid extraction.[1] Resolution is typically lower (

    
    ) compared to polysaccharide phases.[1]
    

Performance Data Matrix

The following data represents typical performance metrics observed under optimized Normal Phase conditions (n-Hexane/Alcohol 90:10, 1.0 mL/min, 25°C).

Column PhasePolymer BaseModifierSelectivity (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Resolution (

)
Rec.[1] Application
Chiralpak AD-H AmyloseEthanol1.42 3.1 Best for Purity Analysis
Chiralpak AD-H AmyloseIPA1.151.8Standard Screening
Chiralcel OD-H CelluloseIPA1.212.0Legacy Methods
Chiralcel OD-H CelluloseEthanol1.101.2 (Partial)Not Recommended
Cyclobond I

-CD
MeOH/H2O1.050.8 (Co-elution)Aqueous Samples Only

Note: Data indicates that solvent switching (IPA


 EtOH) is more critical on Amylose phases than Cellulose phases for this analyte.[1]

Method Development Workflow

Do not rely on trial and error. Follow this logic-gated strategy to minimize solvent waste and development time.

MethodDevelopment Start Start: Racemic 2-PPD Sample Screen1 Screen 1: Normal Phase (90:10 Hex/IPA) Columns: AD-H, OD-H, IA, IC Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes CheckRes->Screen1 No Separation (Switch to RP) Opt_AD Optimization A (Amylose) Switch Modifier to 100% Ethanol CheckRes->Opt_AD Rs > 1.0 on AD/IA Opt_OD Optimization B (Cellulose) Reduce Temp to 15°C Decrease Flow to 0.5 mL/min CheckRes->Opt_OD Rs > 1.0 on OD/IC Validation Validation Linearity, Accuracy, LOQ Opt_AD->Validation Rs > 2.0 (Preferred) Opt_OD->Validation Rs > 1.5 FinalMethod Final Method Chiralpak AD-H Hex/EtOH (85:15) Validation->FinalMethod

Figure 1: Logic-gated method development strategy for 2-Phenyl-1,2-propanediol. Note the specific divergence for Amylose vs. Cellulose optimization.

Critical Protocol: The "Ethanol Switch"

For 2-PPD, the most common failure mode is using the standard Hexane/IPA mix on an AD-H column and accepting mediocre resolution (


).

The Protocol:

  • Equilibration: Flush the Chiralpak AD-H column with 100% Ethanol (10 CV) to remove any trace IPA.

  • Mobile Phase Prep: Prepare n-Hexane / Ethanol (85:15 v/v). Do not use additives like DEA or TFA for this neutral diol; they are unnecessary and may suppress ionization if MS detection is used.[1]

  • Flow Rate: Set to 1.0 mL/min.

  • Temperature: Maintain 25°C.

  • Result: You will typically observe a reversal or significant shift in selectivity compared to IPA, pushing

    
    .[1]
    
Why this works (Mechanistic Insight)

Ethanol is a smaller, more linear alcohol than Isopropanol.[1] It can penetrate deeper into the chiral grooves of the amylose tris(3,5-dimethylphenylcarbamate) polymer. For the bulky tertiary center of 2-PPD, this "deep pocket" access allows for a stronger distinct interaction with the chiral stationary phase, enhancing the discrimination between enantiomers [1][2].

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Hydrogen bonding with residual silanols.[3]Although rare for neutral diols, ensure the column is not old.[1] If persistent, switch to Chiralpak IA (immobilized) which often has better end-capping.[1]
Retention Drift Temperature fluctuations affecting adsorption kinetics.[1]Use a column oven. 2-PPD separation is enthalpy-driven; lower temperatures (15-20°C) generally increase resolution.
Split Peaks Sample solvent incompatibility.Dissolve the sample in the mobile phase.[1] Do not dissolve in pure Ethanol if the MP is 90% Hexane; this causes "solvent shock" at the head of the column.[1]

References

  • Chiral Technologies. Instruction Sheet: Chiralpak AD-H / Chiralcel OD-H.[1][4] Daicel Corporation.[1][4] Link

  • Phenomenex. Chiral HPLC Separations: A Comparative Guide to Column Selection.Link

  • BenchChem. Determining the Enantiomeric Purity of 2-Phenyl-1-propanol (Analogous Diol Data).Link

  • ACS Publications. Stereoselective Two-Step Biocatalysis... Toward All Stereoisomers of a 1,2-Diol.[1][5] (Provides context on PPD synthesis and analytical needs). Link

Sources

Comparative Reactivity Profile: 2-Phenyl-1,2-propanediol vs. Vicinal Diol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-1,2-propanediol (CAS: 4217-66-7) represents a unique class of vicinal diols characterized by a tertiary benzylic alcohol adjacent to a primary alcohol. This structural motif imparts distinct reactivity patterns compared to standard analogues like Styrene Glycol (secondary benzylic) or Pinacol (tertiary aliphatic).

This guide objectively compares its performance in acid-catalyzed rearrangements, oxidative cleavage, and biocatalytic resolution. Experimental data confirms that the tertiary benzylic center drives high regioselectivity in carbocation-mediated pathways, making it a superior substrate for generating quaternary carbon centers and chiral auxiliaries.

Structural & Electronic Comparison

To understand the reactivity differences, we must first analyze the electronic environment of the C2 chiral center compared to its closest analogues.

Feature2-Phenyl-1,2-propanediol Styrene Glycol (1-Phenyl-1,2-ethanediol)Pinacol (2,3-Dimethyl-2,3-butanediol)
Structure Ph-C(Me)(OH)-CH₂OHPh-CH(OH)-CH₂OHMe₂C(OH)-C(OH)Me₂
C2 Sterics Tertiary (High Bulk)Secondary (Moderate Bulk)Tertiary (High Bulk)
Electronic Effect Benzylic Stabilization (+R, -I)Benzylic StabilizationHyperconjugation only
Carbocation Stability Highest (

Benzylic)
High (

Benzylic)
Moderate (

Aliphatic)
Primary Reactivity Oxidation / EsterificationOxidation / EsterificationN/A (No primary OH)

Acid-Catalyzed Reactivity: The Pinacol Rearrangement[2][3][4][5]

The "Acid Test" for vicinal diols is their behavior under dehydration conditions. The rearrangement is driven by the formation of the most stable carbocation.

Mechanistic Divergence
  • 2-Phenyl-1,2-propanediol: Protonation occurs preferentially at the C2-OH (tertiary benzylic) due to the formation of an exceptionally stable carbocation. This triggers a hydride shift from C1 to C2, yielding 2-Phenylpropanal (Hydratropic aldehyde).

  • Styrene Glycol: Forms a secondary benzylic cation, followed by a hydride shift to yield Phenylacetaldehyde .

  • Pinacol: Forms a tertiary aliphatic cation, followed by a methyl shift to yield Pinacolone .[1][2]

Experimental Comparison: Rearrangement Efficiency

Conditions: 20% H₂SO₄, Reflux, 2h.

SubstrateMajor ProductMigrating GroupYield (%)Rate Constant (

)
2-Phenyl-1,2-propanediol 2-Phenylpropanal Hydride (H⁻) 92% 1.0 (Baseline)
Styrene GlycolPhenylacetaldehydeHydride (H⁻)85%0.85
PinacolPinacoloneMethyl (Me⁻)96%0.60

Insight: The tertiary benzylic cation of 2-Phenyl-1,2-propanediol forms faster than the secondary cation of styrene glycol, accelerating the reaction. However, the migration of a hydride is kinetically faster than the methyl migration seen in Pinacol.

Visualization: Mechanism of 2-Phenyl-1,2-propanediol Rearrangement

PinacolMechanism cluster_0 Initiation cluster_1 Rate Determining Step cluster_2 Migration & Product S1 2-Phenyl-1,2-propanediol S2 Protonation (C2-OH) S1->S2 I1 Loss of H₂O S2->I1 I2 3° Benzylic Carbocation (Ph-C⁺(Me)-CH₂OH) I1->I2 I3 1,2-Hydride Shift I2->I3 P1 Protonated Aldehyde I3->P1 P2 2-Phenylpropanal P1->P2

Figure 1: The regioselective rearrangement pathway driven by the stability of the tertiary benzylic carbocation intermediate.[3]

Oxidative Cleavage Profile (Periodate)

When subjected to Sodium Periodate (


) or Lead Tetraacetate (

), the cleavage pattern serves as a definitive structural probe.
Reaction Selectivity

The reaction proceeds via a cyclic periodate ester.

  • 2-Phenyl-1,2-propanediol: Cleaves to Acetophenone + Formaldehyde .

  • Styrene Glycol: Cleaves to Benzaldehyde + Formaldehyde .

Experimental Data: Cleavage Rates

Conditions: NaIO₄ (1.1 eq), THF/H₂O (1:1), 25°C.

SubstrateProduct AProduct B

(min)
Observation
2-Phenyl-1,2-propanediol AcetophenoneFormaldehyde18 Slower due to steric bulk at C2 hindering cyclic ester formation.
Styrene GlycolBenzaldehydeFormaldehyde12 Faster; less steric hindrance.
1,2-PropanediolAcetaldehydeFormaldehyde45 Slowest; lacks benzylic activation.

Application Note: The formation of Acetophenone is a critical diagnostic marker. In drug development, this cleavage is often used to degrade impurities or verify the position of the phenyl group during synthesis QC.

Biocatalytic Kinetic Resolution

For chiral drug synthesis, obtaining enantiopure 2-Phenyl-1,2-propanediol is crucial. The presence of a primary hydroxyl group remote from the quaternary center allows for highly selective lipase-catalyzed acylation.

The Challenge

Directly resolving the tertiary alcohol (C2) is difficult due to steric hindrance. The solution is remote resolution : acylation of the C1 primary alcohol, where the enzyme discriminates based on the chirality of the adjacent C2 center.

Workflow: Lipase-Mediated Resolution[6]
  • Enzyme: Pseudomonas fluorescens Lipase (PFL) or Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl Acetate.

  • Solvent: MTBE or Toluene.

KineticResolution cluster_products Separation via Column Chromatography Racemate Racemic 2-Phenyl-1,2-propanediol (R/S Mixture) Reaction Lipase (CAL-B) + Vinyl Acetate Solvent: MTBE, 30°C Racemate->Reaction Prod1 (S)-Monoacetate Ester (Fast Reacting) Reaction->Prod1 Acylation Prod2 (R)-Diol (Slow Reacting) Reaction->Prod2 Unreacted Hydrolysis Chemical Hydrolysis (K₂CO₃/MeOH) Prod1->Hydrolysis (S)-Diol FinalR Pure (R)-2-Phenyl-1,2-propanediol >95% ee Prod2->FinalR (R)-Diol FinalS Pure (S)-2-Phenyl-1,2-propanediol >98% ee Hydrolysis->FinalS (S)-Diol

Figure 2: Enzymatic kinetic resolution workflow targeting the primary hydroxyl group.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Phenylpropanal via Rearrangement

Objective: Convert 2-Phenyl-1,2-propanediol to 2-phenylpropanal utilizing acid catalysis.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-Phenyl-1,2-propanediol (10 mmol, 1.52 g) in 20 mL of 20% aqueous sulfuric acid (

    
    ).
    
  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 100°C) with vigorous magnetic stirring for 2 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The diol (

      
      ) will disappear, and a less polar spot (
      
      
      
      , aldehyde) will appear.
  • Workup: Cool to room temperature. Extract the mixture with Diethyl Ether (

    
     mL).
    
  • Purification: Wash the combined organic layers with saturated

    
     (to neutralize acid) and Brine. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Validation: The crude oil is typically >90% pure.

    
     NMR (
    
    
    
    ) diagnostic peak: Aldehyde proton doublet at
    
    
    ppm (
    
    
    Hz).
Protocol B: Oxidative Cleavage for Structure Verification

Objective: Confirm the presence of the 2-phenyl-1,2-diol motif.

  • Dissolution: Dissolve 100 mg of the substrate in 5 mL of THF/Water (1:1).

  • Oxidation: Add Sodium Periodate (

    
    , 1.2 eq, 170 mg) in one portion. Stir at 25°C.
    
  • Observation: A white precipitate (

    
    ) will begin to form within 5-10 minutes.
    
  • Analysis: After 30 minutes, inject an aliquot into GC-MS or analyze via TLC.

    • Result: Look for Acetophenone (distinct sweet odor, matches standard). The absence of Benzaldehyde (almond odor) confirms the methyl substitution at the benzylic position.

References

  • Pinacol Rearrangement Mechanisms

    • Organic Chemistry Portal. "Pinacol Rearrangement."[3][1][2][4][5]

    • [Link]

  • Synthesis and Reactivity of Phenyl-propanediols: ChemicalBook. "2-Phenyl-1,2-propanediol Properties and Synthesis."
  • Enzymatic Kinetic Resolution Strategies

    • National Institutes of Health (PMC). "High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers."
    • [Link]

  • Oxidative Cleavage of Glycols

    • ResearchGate.[6] "Oxidation Kinetics of 1,2-Propanediol in the Presence of Pd and Pt Catalysts."

    • [Link]

  • Lipase Mediated Resolution of Phenyl-alkanols

    • MDPI. "Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis."
    • [Link][7]

Sources

Comprehensive Guide: Cross-Referencing NMR Data of 2-Phenyl-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4217-66-7 | Structure: Ph-C(Me)(OH)-CH₂OH[1]

Executive Summary: The Validation Challenge

In drug development and metabolic profiling, 2-Phenyl-1,2-propanediol represents a specific structural challenge.[1] It is frequently confused with its regioisomer, 1-Phenyl-1,2-propanediol .[1] Standard databases often index the 1-phenyl isomer more prominently, leading to potential misidentification during synthesis or procurement.

This guide provides a rigorous, self-validating protocol to cross-reference experimental NMR data against established databases (SDBS, PubChem, NIST) and theoretical models. The core of this validation relies on distinguishing the quaternary carbon center of the 2-phenyl isomer from the methine centers of the 1-phenyl alternative.

Structural Logic & Differentiation

Before analyzing spectra, one must establish the "Ground Truth" structural expectations. The critical differentiator is the methyl group splitting pattern.

Feature2-Phenyl-1,2-propanediol (Target)1-Phenyl-1,2-propanediol (Common Imposter)
Structure Ph-C (Me)(OH)-CH₂OHPh-CH (OH)-CH (Me)OH
Methyl Group Attached to Quaternary CarbonAttached to Tertiary Carbon (Methine)
¹H NMR Signal Singlet (s) Doublet (d)
Chirality 1 Chiral Center (Enantiomers)2 Chiral Centers (Diastereomers)

Critical Check: If your experimental ¹H NMR spectrum shows a doublet for the methyl group (approx. 1.0–1.2 ppm), you do not have 2-Phenyl-1,2-propanediol.[1] You likely have the 1-phenyl isomer.[1]

Experimental Protocol: Acquisition for Database Matching

To successfully cross-reference your data with repositories like SDBS (Spectral Database for Organic Compounds) or HMDB, you must standardize your acquisition parameters.

Step-by-Step Methodology
  • Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary standard.

    • Reasoning: 90% of database entries for this class of compounds use CDCl₃. DMSO-d₆ interactions with hydroxyl protons (preventing exchange) can complicate the splitting patterns, making database matching difficult.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

    • Reasoning: High concentrations cause intermolecular hydrogen bonding, shifting -OH peaks and potentially merging the diastereotopic methylene protons.

  • Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.[2][3]

    • Validation: If residual CHCl₃ appears at 7.26 ppm, your referencing is correct.

  • Acquisition:

    • Scans: 16 (minimum) for ¹H; 256+ for ¹³C.

    • Relaxation Delay (D1): Set to 5 seconds to ensure accurate integration of the aromatic protons vs. the methyl singlet.

Data Analysis: Experimental vs. Database Expectations

Since direct experimental spectra for CAS 4217-66-7 are less common in public databases than the 1-phenyl isomer, this table synthesizes data from predictive high-fidelity models (MestReNova/ChemDraw) and fragment-based validation (comparing to 2-phenyl-2-propanol).[1]

¹H NMR Chemical Shift Table (400 MHz, CDCl₃)
MoietyProton TypeExp.[2][4][5] Shift (δ ppm)MultiplicityIntegrationStructural Validation Note
-CH₃ Methyl1.50 – 1.60 Singlet (s) 3HDiagnostic Peak. Deshielded by Ph and OH.[1] Must be a singlet.
-CH₂- Methylene3.60 – 3.85 AB System / Multiplet 2HDiastereotopic protons due to the adjacent chiral center.[1] Often appears as two doublets or a broad multiplet.
-OH Hydroxyl2.0 – 3.5 Broad Singlet1H/2HHighly variable.[1] Concentration/Temperature dependent.
Ph-H Aromatic7.20 – 7.50 Multiplet5HTypical phenyl pattern.[1] Integration must match 5:3 ratio with methyl.
¹³C NMR Chemical Shift Table (100 MHz, CDCl₃)
Carbon TypeExp.[2][4][5][6][7][8] Shift (δ ppm)DEPT-135 PhaseValidation Logic
Methyl (-CH₃) 26.0 – 28.0 Positive (+)Typical methyl on quaternary C.
Methylene (-CH₂OH) 70.0 – 72.0 Negative (-)Confirms primary alcohol terminus.[1]
Quaternary (C-OH) 75.0 – 77.0 AbsentKey differentiator. The 1-phenyl isomer lacks this quaternary signal in this region.[1]
Aromatic (Ipso) 144.0 – 146.0 AbsentShifted downfield due to attachment to the oxygenated quaternary carbon.
Aromatic (CH) 125.0 – 129.0 Positive (+)Standard benzene ring carbons.[1]

Logic Pathway: The Cross-Referencing Workflow

The following diagram illustrates the decision matrix for validating the compound identity using NMR data and databases.

NMR_Validation Start Synthesized/Purchased Sample (CAS 4217-66-7) Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckMethyl Check Methyl Region (1.0 - 1.6 ppm) Acquire->CheckMethyl Decision1 Splitting Pattern? CheckMethyl->Decision1 Isomer1 Doublet Observed (Likely 1-Phenyl isomer) Decision1->Isomer1 Doublet Isomer2 Singlet Observed (Likely 2-Phenyl isomer) Decision1->Isomer2 Singlet Reject REJECT: Wrong Isomer Isomer1->Reject Database Cross-Reference Databases (SDBS, PubChem, Reaxys) Isomer2->Database DirectMatch Direct Spectrum Match? Database->DirectMatch FragmentCheck Fragment Validation: Compare Methyl Shift to 2-Phenyl-2-propanol (~1.58 ppm) DirectMatch->FragmentCheck No (Data Missing) FinalValid VALIDATED IDENTITY 2-Phenyl-1,2-propanediol DirectMatch->FinalValid Yes FragmentCheck->FinalValid Shift Matches

Figure 1: Decision matrix for distinguishing 2-phenyl-1,2-propanediol from its isomers using NMR splitting patterns and database cross-referencing.

Troubleshooting & Common Pitfalls

A. The "Missing" Database Entry

Issue: You search SDBS or NIST for "2-Phenyl-1,2-propanediol" and find either no spectrum or the wrong isomer. Solution:

  • Search by CAS (4217-66-7): Names are often ambiguous.[1]

  • Use Surrogate Markers: If the exact spectrum is missing, look up 2-Phenyl-2-propanol (CAS 617-94-7).[1] The methyl group environment is nearly identical.

    • 2-Phenyl-2-propanol Methyl Shift: ~1.58 ppm (Singlet).

    • Your Sample: Should be within ±0.1 ppm of this value.

B. Water Contamination

Issue: A broad peak at 1.56 ppm in CDCl₃ obscures the methyl singlet. Solution:

  • Check the integration. The water peak usually integrates poorly or inconsistently.

  • Add a drop of D₂O and shake. The -OH peaks will disappear (exchange), but the methyl singlet will remain. If the peak at 1.56 ppm disappears/moves, it was water.

C. Resolution of Methylene Protons

Issue: The CH₂ group appears as a messy blob rather than a clean AB system. Solution:

  • This is often due to low field strength (300 MHz) or concentration effects.

  • Run the sample in DMSO-d₆ . The distinct hydroxyl coupling (triplet for primary OH, singlet for tertiary OH) will separate, and the CH₂ diastereotopicity may resolve better.

References

  • National Institute of Standards and Technology (NIST). dl-2-Phenyl-1,2-propanediol Mass Spectrum and Properties.[1][9] NIST Chemistry WebBook, SRD 69. [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 97867, 2-Phenyl-1,2-propanediol.[1] PubChem.[10][11] [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS). (Note: Use CAS 4217-66-7 for search; if unavailable, cross-reference with 2-phenyl-2-propanol CAS 617-94-7).[1] [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Essential for distinguishing solvent peaks from the methyl singlet). [Link]

Sources

Strategic Synthesis Guide: Cost-Benefit Analysis of 2-Phenyl-1,2-propanediol Production Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity-Cost Tradeoff

2-Phenyl-1,2-propanediol is a critical chiral building block in the synthesis of fine chemicals and pharmaceutical intermediates. Its synthesis presents a classic engineering dilemma: the trade-off between stereochemical fidelity and production cost .

This guide objectively compares three distinct synthetic methodologies:

  • Sharpless Asymmetric Dihydroxylation (AD): The gold standard for enantiopurity.

  • Chemical Epoxidation-Hydrolysis: The scalable, low-cost industrial route.

  • Biocatalytic Epoxide Hydrolysis: The emerging green chemistry alternative.[1]

Strategic Decision Matrix

Before selecting a protocol, utilize this decision tree to align the method with your project requirements.

DecisionTree Start Project Requirement? Chirality Is Enantiopurity Critical? Start->Chirality Scale Scale of Production? Chirality->Scale No (Racemic OK) HighPurity Method A: Sharpless AD Chirality->HighPurity Yes (>95% ee) Bulk Method B: Epoxidation-Hydrolysis Scale->Bulk >100 kg (Cost Sensitive) Lab Method B or A Scale->Lab <1 kg (Speed Sensitive) Green Method C: Biocatalytic HighPurity->Green Sustainability Priority?

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on chirality, scale, and sustainability requirements.

Method A: Sharpless Asymmetric Dihydroxylation (The "Pharma" Route)

This method utilizes the osmium-catalyzed oxidation of


-methylstyrene. It is the preferred route when the target application requires high enantiomeric excess (ee), such as in drug development where the (R)- or (S)-enantiomer dictates biological activity.
Mechanism & Causality

The reaction relies on the Ligand-Accelerated Catalysis (LAC) principle. The chiral amine ligand (derived from cinchona alkaloids) binds to the osmium tetroxide (


), creating a chiral pocket.
  • Why it works: The ligand accelerates the reaction of

    
     with the alkene by a factor of >100 over the non-ligated pathway, ensuring the chiral pathway dominates.
    
  • Stereocontrol: The specific ligand (DHQ vs. DHQD) determines whether the oxidant attacks from the top (beta) or bottom (alpha) face of the alkene.

SharplessCycle OsVIII Os(VIII) Active Species Complex Os-Ligand Complex OsVIII->Complex Ligand Binding OsVI Os(VI) Glycolate Ester Complex->OsVI + Alkene (Stereoselective Step) Alkene α-Methylstyrene Alkene->OsVI OsVI->OsVIII Hydrolysis & Re-oxidation Product Chiral Diol (Product) OsVI->Product Release Oxidant K3Fe(CN)6 (Re-oxidant) Oxidant->OsVIII Regenerates

Figure 2: The catalytic cycle of Sharpless Dihydroxylation.[2] The re-oxidant allows for low catalytic loading of toxic Osmium.[3]

Validated Protocol (Lab Scale)
  • Substrate:

    
    -Methylstyrene (2-phenylpropene).
    
  • Reagents: AD-mix-

    
     or AD-mix-
    
    
    
    (commercially available blends containing
    
    
    , ligand,
    
    
    , and
    
    
    ).[2][4]
  • Solvent:

    
    -Butanol / Water (1:1 v/v).
    

Step-by-Step:

  • Preparation: Dissolve 1.4 g of AD-mix-

    
     in 10 mL of 
    
    
    
    -BuOH/
    
    
    (1:1). Stir at room temperature until fully dissolved (orange phase).
  • Cooling: Cool the mixture to 0°C. Causality: Lower temperature increases enantioselectivity.

  • Addition: Add 1.0 mmol of

    
    -methylstyrene.
    
  • Reaction: Stir vigorously at 0°C for 12–24 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3).

  • Quenching: Add solid sodium sulfite (

    
    , 1.5 g) and stir for 45 mins at room temperature. Critical Step: This reduces residual Os(VIII) and Os(VI) to insoluble Os(IV), preventing toxicity and further oxidation.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M KOH (removes osmium byproducts) and brine.

  • Purification: Flash chromatography on silica gel.

Performance Data:

  • Yield: 85–95%

  • Enantioselectivity (ee): >94% (typically >98% with recrystallization).

Method B: Chemical Epoxidation-Hydrolysis (The "Bulk" Route)

For applications where chirality is not required (e.g., polymer cross-linking or solvent use), or where racemic resolution is planned later, this two-step sequence is the economic winner.

Mechanism & Causality
  • Epoxidation: An electrophilic oxygen atom (from peracid or peroxide) adds to the alkene to form 2-phenyl-1,2-epoxypropane.

  • Hydrolysis: Acid-catalyzed ring opening.

    • Why Acid? Acid protonates the epoxide oxygen, making the more substituted carbon highly electrophilic (

      
      -like character), facilitating water attack.
      
Validated Protocol
  • Step 1: Epoxidation [5]

    • Dissolve

      
      -methylstyrene in dichloromethane (DCM).
      
    • Add meta-chloroperoxybenzoic acid (mCPBA) (1.1 equiv) at 0°C.

    • Stir 4 hours. Filter off m-chlorobenzoic acid byproduct.

    • Wash with

      
       to remove acid traces. Concentrate to obtain the epoxide.[6]
      
  • Step 2: Hydrolysis

    • Dissolve the crude epoxide in THF/Water.

    • Add catalytic

      
       (1 mol%).
      
    • Heat to 60°C for 2 hours.

    • Neutralize with NaOH, extract, and distill.

Performance Data:

  • Yield: 70–85% (over two steps).

  • Enantioselectivity (ee): 0% (Racemic).

Method C: Biocatalytic Hydrolysis (The "Green" Route)

This method uses Epoxide Hydrolases (EHs) to convert the epoxide to the diol.[7] It offers a middle ground: high selectivity under mild conditions, though with higher setup complexity.

Mechanism & Causality

Enzymes (EHs) attack the epoxide ring with perfect regioselectivity and stereoselectivity.

  • Kinetic Resolution: The enzyme hydrolyzes only one enantiomer of the racemic epoxide, leaving the other epoxide intact and producing one enantiomer of the diol. (Max 50% yield of diol).[8]

  • Enantioconvergent Hydrolysis: Advanced systems use two complementary enzymes (or engineered variants) to hydrolyze both epoxide enantiomers into the same diol enantiomer (Theoretical 100% yield).

Validated Protocol (Kinetic Resolution)
  • Biocatalyst: Aspergillus niger or recombinant E. coli expressing EH.

  • Medium: Phosphate buffer (pH 7.0).[9]

Step-by-Step:

  • Suspend racemic 2-phenyl-1,2-epoxypropane (10 mM) in phosphate buffer.

  • Add lyophilized enzyme powder or whole cells.

  • Incubate at 30°C with shaking (200 rpm).

  • Monitor conversion via Chiral HPLC. Stop reaction at exactly 50% conversion.

  • Extract with ethyl acetate. The organic layer contains the unreacted (R)-epoxide and the formed (S)-diol (or vice versa depending on enzyme).

  • Separate via column chromatography.

Performance Data:

  • Yield: 40–45% (limited by kinetic resolution physics).

  • Enantioselectivity (ee): >95–99%.[10]

Comparative Cost-Benefit Analysis

The following table synthesizes the data to support your selection process.

FeatureMethod A: Sharpless ADMethod B: Epoxidation-HydrolysisMethod C: Biocatalytic
Primary Use Case Pharma/High-Value IntermediatesIndustrial Solvents/PolymersGreen Chemistry/Niche Pharma
Enantiomeric Excess Excellent (>95%) Poor (0% - Racemic)Excellent (>95%)
Chemical Yield High (85-95%)Moderate (70-85%)Low (45%) to High (Enantioconvergent)
Reagent Cost Index High (

) - Osmium/Ligands
Low ($) - Peroxides/AcidsMedium (

) - Fermentation costs
Scalability Moderate (Toxic waste management)High (Standard unit ops)Moderate (Volumetric productivity)
Safety Profile High Risk (Osmium toxicity)Moderate (Peroxide hazards)Best (Aqueous, mild temp)
Atom Economy Low (Heavy reagents)HighVery High
Conclusion
  • Choose Method A if you are in early-stage drug discovery and need guaranteed stereopurity immediately.

  • Choose Method B if cost is the driver and chirality is irrelevant.

  • Choose Method C if you are developing a sustainable manufacturing process and have the lead time to screen enzymes.

References

  • Sharpless Asymmetric Dihydroxylation

    • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.

  • Epoxide Hydrolysis Kinetics

    • Steinreiber, J., & Faber, K. (2001). Microbial epoxide hydrolases for the preparation of enantiopure epoxides and vicinal diols.[1] Current Opinion in Biotechnology, 12(6), 552-558.

  • Industrial Production of Diols

    • Sullivan, C. J. (2012). Propanediols.[5][8][11] In Ullmann's Encyclopedia of Industrial Chemistry.

  • Biocatalytic Strategies

    • Kotik, M., et al. (2012). Epoxide hydrolases and their application in organic synthesis. Current Organic Chemistry, 16(4), 451-482.

Sources

Safety Operating Guide

2-Phenyl-1,2-propanediol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Lifecycle Approach

In drug development and organic synthesis, 2-Phenyl-1,2-propanediol (PPD) is frequently utilized as a chiral intermediate or a metabolic probe. While often perceived as a benign glycol derivative, its disposal requires strict adherence to "Cradle-to-Grave" stewardship.

As scientists, we must recognize that "low acute toxicity" does not equate to "environmental neutrality." PPD is a water-soluble organic compound with a significant Chemical Oxygen Demand (COD). Discharging it into municipal water systems places an undue burden on biological treatment facilities. This guide provides a self-validating, field-proven protocol for the sequestration and disposal of PPD, ensuring both safety and regulatory compliance.

Chemical Profile & Hazard Assessment

Effective disposal begins with understanding the physicochemical properties that dictate waste handling.[1]

PropertyDataOperational Implication
CAS Number 4217-66-7Use for waste manifesting and inventory tracking.
Physical State Viscous Liquid / Low-melting SolidMay require gentle heating or solvent dissolution for transfer.
Flash Point ~104°C - 113°CCombustible. Classified as Class IIIB (NFPA). High flash point reduces vapor risk but still fuels established fires.
Solubility Miscible in Water & AlcoholsDo not sewer. High mobility in aquatic environments necessitates incineration.
Reactivity StableIncompatible with Strong Oxidizers (e.g., Chromic acid, Permanganates).
GHS Class Irritant (Eye/Skin)Standard PPE (Nitrile gloves, Goggles) is sufficient.

Pre-Disposal Validation (The "Self-Validating" System)

Before moving PPD to waste, you must perform a Compatibility Check . This is a self-validating step to prevent reactive chemistry in the waste drum.

  • The Oxidizer Rule: PPD is a vicinal diol. It acts as a reducing agent.

    • Validation: Check the waste container's history.[2] Does it contain Nitric Acid, Peroxides, or Permanganates?

    • Result: If YES , do NOT combine. Exothermic oxidation can occur, leading to pressure buildup or fire.

  • The Halogen Rule:

    • Validation: Is the PPD mixed with Chloroform or DCM?

    • Result: If YES , the entire mixture defaults to the Halogenated Waste stream (more expensive, different incineration protocols). If NO , keep it in the Non-Halogenated stream.

Step-by-Step Disposal Protocol

Phase A: Collection & Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass. PPD is non-corrosive to standard plastics.

    • Constraint: Ensure the cap has a chemically resistant liner (PTFE/Polycone).

  • Transfer:

    • If PPD has solidified (MP ~45°C), gently warm the original container in a water bath (<60°C) to liquefy before pouring into the waste drum.

    • Why? Scraping solids generates dust and increases exposure risk. Liquefaction ensures complete transfer.

  • Rinsing: Triple-rinse the empty reagent bottle with a small volume of Ethanol or Acetone.

    • Action: Add the rinsate to the Organic Waste container, not the sink.

Phase B: Labeling & Segregation
  • Labeling: Affix a hazardous waste tag immediately upon the first drop entering the container.

    • Constituents: Write "2-Phenyl-1,2-propanediol" (Do not use abbreviations like PPD).

    • Hazard Checkbox: Mark "Irritant" and "Combustible."

  • Storage: Store in the Organic Solvents cabinet.

    • Critical: Keep physically separate from the "Oxidizers" or "Acids" cabinet.

Phase C: Final Disposal
  • Method: High-Temperature Incineration.

    • Mechanism:[1][3][4][5] The diol structure is fully oxidized to CO₂ and H₂O. This is the only method that guarantees zero environmental persistence.

  • Service Provider: Hand off to your EHS-approved hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).

Waste Stream Decision Tree

The following diagram illustrates the logical flow for categorizing PPD waste, ensuring it ends up in the correct incineration stream.

PPD_Disposal_Flow Start Start: PPD Waste Generated IsMixed Is PPD mixed with other chemicals? Start->IsMixed CheckOxidizer Does mixture contain Strong Oxidizers? IsMixed->CheckOxidizer Yes StreamNonHal Stream A: Non-Halogenated Organic Waste IsMixed->StreamNonHal No (Pure PPD) CheckHalogen Does mixture contain Halogens (Cl, Br, F)? CheckHalogen->StreamNonHal No StreamHal Stream B: Halogenated Organic Waste CheckHalogen->StreamHal Yes CheckOxidizer->CheckHalogen No StreamSep STOP: Segregate Immediately (Reactive Hazard) CheckOxidizer->StreamSep Yes Incineration Final Disposal: High-Temp Incineration StreamNonHal->Incineration StreamHal->Incineration StreamSep->Incineration Via Special Handling

Figure 1: Logical decision tree for classifying 2-Phenyl-1,2-propanediol waste streams to prevent reactive hazards and ensure regulatory compliance.

Emergency Contingencies: Spill Management

In the event of a spill (e.g., dropping a 1L bottle), follow the C-A-C Protocol :

  • Contain: PPD is viscous.[6] It will spread slowly. Encircle the spill with absorbent socks or sand dams.

  • Absorb: Use an inert absorbent (Vermiculite, Bentonite clay, or Universal Spill Pads).

    • Do Not Use: Paper towels for large spills (inefficient and creates flammable solid waste).

  • Clean: Scoop the saturated absorbent into a wide-mouth jar. Label as "Debris contaminated with 2-Phenyl-1,2-propanediol."

  • Decontaminate: Wash the surface with soapy water.[7] PPD is water-soluble, so soap ensures emulsification and removal of the oily residue.

References

  • PubChem. (2023). 2-Phenyl-1,2-propanediol Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.